N-Ethyl-N-(2-hydroxyethyl)nitrosamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBPUIXFDQDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157062 | |
| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [TCI America MSDS] | |
| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000906 [mmHg] | |
| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13147-25-6 | |
| Record name | 2-(Ethylnitrosoamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[ethyl(nitroso)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5Z268XDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EHEN chemical structure and synthesis
An In-depth Technical Guide to N-Ethyl-N-hydroxyethanamine (DEHA)
Introduction
N-ethyl-N-hydroxyethanamine, more commonly known as N,N-diethylhydroxylamine (DEHA), is a versatile organic compound with significant applications across various scientific and industrial fields. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanisms of action, tailored for researchers, scientists, and drug development professionals. While the acronym "EHEN" was specified, the predominant and scientifically recognized compound corresponding to the provided chemical names is DEHA.
DEHA is recognized for its potent free-radical scavenging and antioxidant properties, making it a subject of interest in contexts ranging from industrial process stabilization to potential therapeutic applications. It serves as a highly efficient polymerization inhibitor, an oxygen scavenger in water treatment, and a color stabilizer in photographic processes.[1] Its ability to mitigate oxidative stress also suggests its potential relevance in biological systems.
Chemical Structure and Properties
DEHA is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| CAS Number | 3710-84-7 |
| Boiling Point | 125-130 °C[2][3] |
| Melting Point | -25 °C[3] |
| Density | 0.867 g/mL at 25 °C |
| Refractive Index | 1.4195 at 20 °C[3] |
| Solubility | Soluble in water, ethanol, ether, chloroform, and benzene[2] |
Synthesis of N,N-Diethylhydroxylamine (DEHA)
The synthesis of DEHA can be achieved through several routes, with the most common being the oxidation of triethylamine or diethylamine.
Method 1: Triethylamine Oxidation and Decomposition
This method involves the oxidation of triethylamine using a peroxide, followed by the thermal decomposition of the resulting intermediate.
Experimental Protocol:
-
In a steel alloy autoclave, combine purified triethylamine (6.3 mL, 4.3 mmol) and 30% hydrogen peroxide (10 mL, 0.1 mol) with water.[2]
-
Seal the autoclave, ensuring the filling capacity is at 90% (1.4 MPa).[2]
-
Place the autoclave in an oven and heat at a temperature ranging from 20 °C to 120 °C.[2] A turning point in the reaction is typically observed at 120 °C.[2]
-
After 5 days, cool the autoclave and carefully collect the resulting solution.[2]
-
The product can be identified and analyzed using gas chromatography-mass spectroscopy (GC-MS).[2]
A variation of this method involves the use of a solid acid catalyst containing polyoxometalate in a fixed-bed reactor. A mixed aqueous solution of triethylamine, acetic acid, and hydrogen peroxide is passed through the reactor at 40-60 °C. The resulting product then undergoes decomposition in a separate reactor at 100-120 °C to yield DEHA.[3]
Method 2: Diethylamine Oxidation
This approach involves the direct oxidation of diethylamine to form DEHA.
Experimental Protocol:
-
Charge a reactor with 2 mL of diethylamine and 75 mg of a glycerol-stabilized nano-TiO₂ catalyst.[4]
-
Heat the suspension to 30-40 °C with continuous reflux and stirring.[4]
-
Slowly add dilute hydrogen peroxide (30% by weight) via a syringe over 45 minutes.[4]
-
After the addition is complete, cool the solution.
-
Dehydrate the product using calcium chloride.[4]
-
The final product can be quantified using gas chromatography with a flame ionization detector (GC-FID).[4]
A patent describes a process for the synthesis of N,N-dialkyl-hydroxylamines using a titanium-silicalite catalyst. In this process for DEHA, diethylamine is reacted with hydrogen peroxide in the presence of the catalyst. This method has been reported to achieve a conversion of 51.5% with a selectivity to N,N-diethyl-hydroxylamine of 95.5%. The yield of DEHA based on hydrogen peroxide was 87.1%.
Quantitative Data on Synthesis
The yield and purity of DEHA are dependent on the synthesis method and reaction conditions. The following table summarizes available data.
| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Purity/Selectivity | Reference |
| Triethylamine Oxidation | Triethylamine, Hydrogen Peroxide | Steel autoclave, 20-120 °C, 5 days | Not specified | Product identified by GC-MS | [2] |
| Triethylamine Oxidative Cracking | Triethylamine, Hydrogen Peroxide | Tubular reactor, 100-200 °C, 1-2 atm | Higher yield at injection rate of 5.74-34.5 g/min | Improved clarity of product | [5] |
| Diethylamine Oxidation | Diethylamine, Hydrogen Peroxide | Glycerol-stabilized nano-TiO₂, 35 °C, 45 min | High | Maximum purity at 75 mg of catalyst | [4] |
| Diethylamine Oxidation | Diethylamine, Hydrogen Peroxide | Titanium-silicalite | 87.1% (based on H₂O₂) | 95.5% selectivity | |
| Peroxyacetic Acid Method | Triethylamine, Peroxyacetic Acid | Solid-loaded heteropolyacid | Up to 84.41% | High selectivity | [6] |
Mechanism of Action: Free-Radical Scavenging
DEHA is a potent free-radical scavenger. Its primary mechanism of antioxidant activity involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the reactive species.
The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, is particularly significant. Studies have shown that •OH radicals oxidize DEHA through hydrogen abstraction from the hydroxyl group, leading to the formation of a transient diethylnitroxide radical ((C₂H₅)₂NO•).[2] This process is depicted in the diagram below.
Caption: Free-radical scavenging mechanism of DEHA.
Inhibition of Lipid Peroxidation
DEHA's antioxidant properties extend to the inhibition of lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular dysfunction.
DEHA can interrupt this chain reaction by scavenging the lipid peroxyl radicals (LOO•) that propagate the process. By donating a hydrogen atom to the peroxyl radical, DEHA terminates the chain reaction and prevents further damage to lipids. This protective mechanism is crucial in mitigating oxidative stress-related pathologies.
References
- 1. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. ijirset.com [ijirset.com]
- 5. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]
- 6. CN109096143A - Method for synthesizing diethylhydroxylamine by adopting peroxyacetic acid - Google Patents [patents.google.com]
N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA) is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its carcinogenic activity is contingent upon metabolic activation to reactive electrophilic intermediates that subsequently form covalent bonds with cellular macromolecules, most critically DNA. This guide provides an in-depth exploration of the core mechanism of action of NENHA, detailing its metabolic activation, DNA adduct formation, and the downstream cellular consequences. This document synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in toxicology, oncology, and drug development.
Introduction
N-nitrosamines are a class of chemical carcinogens found in a variety of environmental sources, including tobacco smoke, certain foods, and as contaminants in some industrial and pharmaceutical products. This compound (NENHA), also known as Ethylethanolnitrosamine (EHEN), is a member of this class that has been demonstrated to be a potent carcinogen in animal models, primarily inducing renal and liver tumors.[1] Understanding the mechanism by which NENHA initiates and promotes carcinogenesis is crucial for risk assessment and the development of potential preventative and therapeutic strategies.
The carcinogenic potential of NENHA, like other nitrosamines, is not inherent to the parent molecule but is a consequence of its metabolic bioactivation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert NENHA into highly reactive electrophilic species capable of alkylating nucleophilic sites on DNA. These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations and the initiation of cancer.
This technical guide will provide a detailed overview of the current understanding of NENHA's mechanism of action, with a focus on its metabolic pathways, the formation of DNA adducts, and the cellular responses to this damage.
Metabolic Activation of NENHA
The genotoxicity of NENHA is dependent on its metabolic conversion to reactive intermediates. This bioactivation is a multi-step process primarily occurring in the liver and other tissues expressing relevant metabolic enzymes.
Key Metabolic Pathways
The primary route of NENHA metabolic activation is believed to be through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP2E1 and CYP2A subfamilies.[2][3] This process can occur on either the ethyl or the 2-hydroxyethyl side chain.
-
α-Hydroxylation of the Ethyl Group: This pathway leads to the formation of an unstable α-hydroxy-NENHA intermediate. This intermediate spontaneously decomposes to yield acetaldehyde and a 2-hydroxyethyldiazonium ion. The 2-hydroxyethyldiazonium ion is a potent electrophile that can directly alkylate DNA.
-
α-Hydroxylation of the 2-Hydroxyethyl Group: Alternatively, hydroxylation at the α-carbon of the 2-hydroxyethyl group generates a different unstable intermediate. Its decomposition produces glycolaldehyde and an ethyldiazonium ion, which is also a strong DNA alkylating agent.
Another potential metabolic pathway for nitrosamines is β-hydroxylation. In the case of NENHA, oxidation of the β-carbon on the ethyl group could also occur, although α-hydroxylation is generally considered the principal bioactivation pathway for simple dialkylnitrosamines.[1]
The metabolic fate of NENHA can also involve detoxification pathways, such as glucuronidation of the hydroxyl group, which would render the molecule more water-soluble and facilitate its excretion. The balance between bioactivation and detoxification pathways is a critical determinant of NENHA's carcinogenic potency.
Diagram of NENHA Metabolic Activation
Caption: Metabolic activation pathway of this compound (NENHA).
DNA Adduct Formation and Mutagenesis
The electrophilic diazonium ions generated from the metabolic activation of NENHA readily react with nucleophilic sites on DNA bases, forming a variety of DNA adducts. These adducts are considered the primary initiating lesions in NENHA-induced carcinogenesis.
Major DNA Adducts
The primary targets for alkylation by the ethyldiazonium and 2-hydroxyethyldiazonium ions are the nitrogen and oxygen atoms in the DNA bases. Some of the key adducts formed include:
-
N7-ethylguanine (N7-EtGua)
-
O6-ethylguanine (O6-EtGua)
-
N7-(2-hydroxyethyl)guanine
-
O6-(2-hydroxyethyl)guanine
While N7-alkylguanine is often the most abundant adduct, O6-alkylguanine adducts are considered to be more mutagenic as they can lead to G:C to A:T transition mutations during DNA replication if not repaired.[4]
Mutagenic Consequences
The formation of DNA adducts can disrupt the normal process of DNA replication and transcription. The persistence of miscoding lesions like O6-ethylguanine can lead to the incorporation of an incorrect base opposite the adducted guanine, resulting in a permanent mutation in the daughter strand. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.
Diagram of DNA Adduct Formation and Mutagenesis
Caption: The process of DNA alkylation by NENHA metabolites, leading to mutation and carcinogenesis.
Cellular and Molecular Responses
The cellular response to NENHA-induced damage is complex and involves the activation of multiple signaling pathways related to DNA damage repair, cell cycle control, and apoptosis. The ultimate fate of the cell—survival, repair, or death—depends on the extent of the damage and the cell's capacity to mount an effective response.
While specific signaling pathways directly activated by NENHA have not been extensively characterized, studies on structurally similar nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA), provide insights into the likely molecular perturbations. These include the modulation of key cancer-related pathways such as:
-
PI3K-Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Studies have shown that NDEA can activate the PI3K-Akt pathway, which can promote the survival of damaged cells and contribute to tumor progression.[1][5]
-
MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is another critical regulator of cell proliferation and survival. Dysregulation of this pathway is a common feature of many cancers.
-
Inflammatory Signaling: Chronic inflammation is a known driver of cancer. N-nitrosamines can induce inflammatory responses, potentially through the activation of pathways like NF-κB, leading to the production of pro-inflammatory cytokines that can create a tumor-promoting microenvironment.
Histochemical studies on NENHA-induced liver lesions in rats have shown an increased activity of NADPH-generating enzymes, suggesting an adaptive metabolic response that may enhance detoxification or contribute to the altered cellular phenotype.
Carcinogenicity and Toxicology Data
Experimental studies in animal models have unequivocally demonstrated the carcinogenic potential of NENHA. However, there is a notable species-specific difference in the target organs.
| Species | Primary Target Organ(s) | Reference |
| Rat | Kidney, Liver | [6][7] |
| Mouse | Lung | [6] |
Table 1: Species-Specific Carcinogenicity of NENHA
A study by Hiasa et al. (1999) investigated the carcinogenicity of NENHA and its metabolites, N-ethyl-N-formylmethylnitrosamine (EFMN) and N-ethyl-N-carboxymethyl-nitrosamine (ECMN), in rats and mice. The results showed that NENHA induced kidney tumors in rats, while its metabolites did not. In contrast, NENHA and both of its metabolites induced lung tumors in mice.[6] This highlights the critical role of species-specific metabolic pathways in determining the organotropic effects of NENHA.
Quantitative dose-response data for NENHA-induced carcinogenicity are limited in the publicly available literature. However, the qualitative evidence strongly supports its classification as a potent carcinogen.
Experimental Protocols
The following sections outline general methodologies for key experiments cited in the study of NENHA's mechanism of action. These are intended as a guide and should be adapted and optimized for specific experimental contexts.
Rodent Carcinogenicity Bioassay
Objective: To assess the carcinogenic potential of NENHA in a rodent model.
Methodology:
-
Animal Model: Male Wistar or F344 rats are commonly used for kidney carcinogenesis studies. Male BALB/c or A/J mice are suitable for lung tumor assays. Animals are typically 6-8 weeks old at the start of the study.
-
Compound Administration: NENHA is typically administered in the drinking water. A stock solution is prepared and diluted to the desired concentration. For example, a 0.1% (w/v) solution can be prepared by dissolving 1 g of NENHA in 1 L of distilled water. The solution should be prepared fresh and protected from light.
-
Dosing Regimen: Animals are provided with the NENHA-containing drinking water ad libitum for a specified period, for instance, 2 to 4 weeks. A control group receives untreated drinking water.
-
Observation Period: Following the administration period, animals are returned to regular drinking water and observed for a long-term period, typically up to 32 weeks or longer, to allow for tumor development.
-
Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a full necropsy is performed. The kidneys, liver, lungs, and other organs are examined for gross abnormalities. Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.
Diagram of a Rodent Carcinogenicity Bioassay Workflow
Caption: A generalized experimental workflow for a rodent carcinogenicity bioassay of NENHA.
Analysis of NENHA Metabolites by HPLC
Objective: To identify and quantify NENHA and its metabolites in biological samples (e.g., urine).
Methodology:
-
Sample Collection: Urine samples are collected from animals housed in metabolic cages over a 24-hour period.
-
Sample Preparation: Urine samples may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate of approximately 1 mL/min is standard.
-
Detection: UV detection is performed at a wavelength where NENHA and its metabolites have significant absorbance (e.g., around 230 nm).
-
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of NENHA, EFMN, and ECMN.
Detection of DNA Adducts by Mass Spectrometry
Objective: To identify and quantify NENHA-induced DNA adducts in target tissues.
Methodology:
-
DNA Isolation: DNA is isolated from the target organs (e.g., kidney, lung) of NENHA-treated animals using standard DNA extraction protocols.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
LC-MS/MS Analysis: The deoxynucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Separation: A reverse-phase C18 column is used to separate the deoxynucleosides.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the target DNA adducts. Specific precursor-to-product ion transitions for adducts like O6-ethylguanine and N7-ethylguanine are monitored.
-
-
Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for the specific DNA adducts of interest.
Conclusion
The mechanism of action of this compound is a classic example of metabolic activation-dependent carcinogenesis. Its genotoxicity is driven by the formation of reactive electrophiles that form DNA adducts, leading to mutations that can initiate the carcinogenic process. While the broad strokes of this mechanism are well-understood and align with the general principles of nitrosamine toxicology, further research is needed to fully elucidate the specific signaling pathways that are dysregulated by NENHA and to obtain more comprehensive quantitative dose-response data for its carcinogenic and mutagenic effects. This in-depth technical guide provides a solid foundation for researchers and professionals working to understand and mitigate the risks associated with this potent carcinogen.
References
- 1. Garlic Oil Suppressed Nitrosodiethylamine-Induced Hepatocarcinoma in Rats by Inhibiting PI3K-AKT-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histopathological and biochemical analyses of transplantable renal adenocarcinoma in rats induced by N-ethyl-N-hydroxyethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological and immunohistochemical characteristics of dimethylnitrosamine-induced malignant mesenchymal renal tumor in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-pha… [ouci.dntb.gov.ua]
- 5. Garlic Oil Suppressed Nitrosodiethylamine-Induced Hepatocarcinoma in Rats by Inhibiting PI3K-AKT-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression Analysis to Assess the Relevance of Rodent Models to Human Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicology and Safety of EHEN (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate)
Disclaimer: Information regarding the toxicology and safety of EHEN (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate) is not available in the public domain. EHEN is classified as a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. The following information is based on the general toxicological profile of the broader class of synthetic cannabinoids, specifically the indazole-3-carboxamide derivatives, to which EHEN belongs. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only and should not be interpreted as an endorsement or a complete safety assessment of EHEN.
Executive Summary
EHEN is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. While specific toxicological data for EHEN is not publicly available, compounds within this class are known to be potent agonists of the cannabinoid receptors CB1 and CB2. The toxicological effects of these substances are primarily mediated through their interaction with these receptors, leading to a range of adverse effects. This document provides a generalized overview of the anticipated toxicology, safety, mechanism of action, and pharmacokinetics of EHEN based on available data for structurally related synthetic cannabinoids. All quantitative data, experimental protocols, and signaling pathways are extrapolated from studies on similar compounds and should be considered as predictive rather than established facts for EHEN.
General Toxicology of Indazole-3-Carboxamide Synthetic Cannabinoids
Synthetic cannabinoids of the indazole-3-carboxamide class have been associated with a variety of toxic effects, often more severe than those of THC, the primary psychoactive component of cannabis.
Acute Toxicity
Acute toxicity from indazole-3-carboxamide synthetic cannabinoids can manifest as a range of adverse events affecting multiple organ systems. Due to the lack of specific studies on EHEN, quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not available. The table below summarizes potential acute toxicological effects based on clinical reports and animal studies of related compounds.
| System Organ Class | Potential Acute Toxicological Effects |
| Central Nervous System | Seizures, psychosis, hallucinations, agitation, anxiety, cognitive impairment |
| Cardiovascular System | Tachycardia, hypertension, myocardial infarction, stroke |
| Respiratory System | Respiratory depression |
| Gastrointestinal System | Nausea, vomiting, hyperemesis syndrome |
| Renal System | Acute kidney injury |
| Metabolic | Hypokalemia, metabolic acidosis |
Chronic Toxicity
Long-term exposure to synthetic cannabinoids may lead to chronic health issues, including psychiatric disorders, cardiovascular complications, and potential for dependence and withdrawal. Data on the chronic toxicity of EHEN is nonexistent.
General Mechanism of Action of Indazole-3-Carboxamide Synthetic Cannabinoids
The primary mechanism of action for indazole-3-carboxamide synthetic cannabinoids is their agonistic activity at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly on immune cells.
Cannabinoid Receptor Signaling
The binding of a synthetic cannabinoid agonist, such as EHEN is presumed to do, to the CB1 receptor initiates a signaling cascade that leads to the modulation of neurotransmitter release. This is a key mechanism underlying the psychoactive and other central nervous system effects of these compounds.
Metabolic Activation of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEHEA), a nitrosamine compound, is a potent carcinogen that requires metabolic activation to exert its genotoxic effects. This technical guide provides a comprehensive overview of the core mechanisms underlying NEHEA's metabolic activation, focusing on the enzymatic pathways, the formation of reactive intermediates, and the subsequent generation of DNA adducts. Detailed experimental protocols for studying NEHEA metabolism and quantitative data on its metabolic products are presented to support research and drug development activities aimed at assessing and mitigating the risks associated with nitrosamine impurities.
Introduction
N-nitrosamines are a class of genotoxic carcinogens that can form in various consumer products, including pharmaceuticals, and can also be produced endogenously. Their carcinogenicity is contingent upon metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, into highly reactive electrophilic species that can alkylate DNA. This compound (NEHEA), also known as N-ethyl-N-hydroxyethylnitrosamine (EHEN), has been shown to induce tumors in animal models, with the kidneys and liver being primary targets. A thorough understanding of its metabolic activation is crucial for risk assessment and the development of strategies to minimize human exposure and its adverse health effects.
Metabolic Activation Pathways
The metabolic activation of NEHEA proceeds through two primary pathways: α-hydroxylation and β-oxidation. These pathways are catalyzed by Phase I enzymes, predominantly members of the cytochrome P450 superfamily.
α-Hydroxylation Pathway
The major pathway for the metabolic activation of many nitrosamines, including NEHEA, is α-hydroxylation. This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. In the case of NEHEA, this can occur on either the ethyl group or the 2-hydroxyethyl group.
-
α-Hydroxylation of the Ethyl Group: This reaction, catalyzed primarily by CYP2E1 and to a lesser extent by CYP2A6, leads to the formation of an unstable α-hydroxy-NEHEA intermediate. This intermediate spontaneously decomposes to yield acetaldehyde and a 2-hydroxyethyldiazonium ion. The highly reactive 2-hydroxyethyldiazonium ion can then react with nucleophilic sites on DNA bases to form hydroxyethyl-DNA adducts.
-
α-Hydroxylation of the 2-Hydroxyethyl Group: Alternatively, α-hydroxylation can occur on the methylene group of the 2-hydroxyethyl chain. This leads to the formation of another unstable intermediate that decomposes to release glyoxal and an ethyldiazonium ion. The ethyldiazonium ion is a potent ethylating agent that readily forms ethyl-DNA adducts.
β-Oxidation Pathway
A secondary, yet significant, pathway in the metabolism of NEHEA and related β-hydroxylated nitrosamines is β-oxidation. This pathway involves the oxidation of the hydroxyl group on the 2-hydroxyethyl chain.
-
Oxidation to N-Ethyl-N-(2-oxoethyl)nitrosamine: The initial step is the oxidation of the primary alcohol of NEHEA to an aldehyde, forming N-ethyl-N-(2-oxoethyl)nitrosamine. This metabolite is a reactive species that can directly interact with cellular macromolecules.
-
Formation of Glyoxal: Further metabolism of the β-oxidized products can lead to the formation of glyoxal, which is known to react with deoxyguanosine to form glyoxal-deoxyguanosine (gdG) adducts.[1][2]
The formation of both hydroxyethyl and glyoxal DNA adducts from NEHEA metabolism highlights its classification as a "bident carcinogen," meaning that both aliphatic chains of the molecule can lead to DNA damage.[1][2]
Key Enzymes in NEHEA Metabolism
The metabolic activation of NEHEA is predominantly carried out by the following cytochrome P450 isozymes:
-
Cytochrome P450 2E1 (CYP2E1): This is a key enzyme in the metabolism of many low-molecular-weight nitrosamines. It exhibits high affinity for substrates like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) and is a primary catalyst for the α-hydroxylation of NEHEA.[3]
-
Cytochrome P450 2A6 (CYP2A6): This enzyme also plays a significant role in the metabolic activation of nitrosamines. For some nitrosamines, like NDEA, CYP2A6 shows a high affinity and is a major contributor to its metabolic activation.[1]
The expression levels of these enzymes can vary significantly among individuals, which may contribute to inter-individual differences in susceptibility to the carcinogenic effects of NEHEA.
DNA Adduct Formation
The ultimate carcinogenic potential of NEHEA is attributed to the formation of covalent adducts with DNA. The reactive diazonium ions and aldehydes generated during its metabolism can alkylate DNA at various nucleophilic sites.
Key DNA adducts formed from NEHEA metabolism include:
-
O⁶-(2-hydroxyethyl)deoxyguanosine (O⁶-HEdG): A miscoding lesion that can lead to G to A transition mutations during DNA replication.
-
N⁷-(2-hydroxyethyl)guanine (N⁷-HEG): A common but less mutagenic adduct compared to O-alkylated guanines.
-
Glyoxal-deoxyguanosine (gdG): Formed from the reaction of glyoxal with guanine.[1][2]
-
O⁶-ethyldeoxyguanosine (O⁶-EdG): A potent miscoding adduct resulting from the ethylating pathway.
-
N⁷-ethylguanine (N⁷-EG): The major ethylated adduct, though less mutagenic than O⁶-EdG.
The formation and persistence of these adducts in target tissues are critical determinants of tumor initiation.
Quantitative Data
The following tables summarize the available quantitative data on the metabolism of NEHEA and structurally similar nitrosamines.
Table 1: Levels of DNA Adducts in Rat Liver Following Administration of NEHEA-related Nitrosamines
| Nitrosamine | Adduct | Concentration (μmol/mol DNA) | Species/Tissue | Reference |
| N-nitrosoethylethanolamine (NEELA) | O⁶-HEdG | 4 - 25 | Rat Liver | [1][2] |
| N-nitrosomethylethanolamine (NMELA) | O⁶-HEdG | >25 | Rat Liver | [1][2] |
| N-nitrosodiethanolamine (NDELA) | O⁶-HEdG | ~10 | Rat Liver | [1][2] |
| N-nitrosodiethanolamine (NDELA) | gdG | 1.1 - 6.5 | Rat Liver | [1][2] |
| N-nitrosomethylethylamine (NMEA) | 7-ethylguanine | 6.7 (μmol/mol guanine) | Rat Hepatic DNA | [4] |
| N-nitrosomethylethylamine (NMEA) | O⁶-ethylguanine | 4.1 (μmol/mol guanine) | Rat Hepatic DNA | [4] |
| N-nitrosomethylethylamine (NMEA) | 7-(2-Hydroxyethyl)guanine | < 2% of 7-ethylguanine | Rat Hepatic DNA | [4] |
Table 2: Kinetic Parameters for the Metabolism of NDMA and NDEA by CYP2E1 and CYP2A6 (as proxies for NEHEA)
| Substrate | Enzyme | K_m (mM) | Reference |
| N-nitrosodimethylamine (NDMA) | CYP2E1 | Low (high affinity) | [5] |
| N-nitrosodiethylamine (NDEA) | CYP2E1 | Relatively high | [6] |
| N-nitrosodiethylamine (NDEA) | CYP2a-5 (mouse ortholog of human CYP2A6) | 0.013 (K_i) | [1] |
| N-nitrosodimethylamine (NDMA) | CYP2a-5 (mouse ortholog of human CYP2A6) | 2.7 (K_i) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic activation of NEHEA.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolism of NEHEA and identify the resulting metabolites using liver microsomal fractions, which are rich in CYP enzymes.
Materials:
-
This compound (NEHEA)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of NEHEA in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and NEHEA (at various concentrations to determine kinetics) to the pre-incubated microsomes. The final reaction volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify NEHEA and its metabolites.
In Vivo Animal Studies for Carcinogenicity and DNA Adduct Formation
This protocol outlines a general procedure for assessing the carcinogenic potential and the formation of DNA adducts of NEHEA in a rodent model.
Materials:
-
This compound (NEHEA)
-
Laboratory animals (e.g., F344 rats)
-
Vehicle for administration (e.g., drinking water or corn oil for gavage)
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
³²P-ATP for postlabeling or an LC-MS/MS system for adduct analysis
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Administer NEHEA to the animals. This can be done through drinking water, gavage, or intraperitoneal injection at various doses.[7] A control group receiving only the vehicle should be included.
-
For carcinogenicity studies, monitor the animals for a prolonged period (e.g., 32 weeks), observing for tumor development.[7]
-
For DNA adduct analysis, sacrifice the animals at specific time points after NEHEA administration (e.g., 4 hours).[4]
-
Excise target organs (e.g., liver, kidneys).
-
Isolate DNA from the tissues using a commercial kit or standard phenol-chloroform extraction methods.
-
For ³²P-postlabeling analysis, hydrolyze the DNA to individual nucleotides, enrich the adducts, label them with ³²P-ATP, and separate them by thin-layer chromatography.[8]
-
For LC-MS/MS analysis, hydrolyze the DNA to nucleosides and analyze the hydrolysate for the presence and quantity of specific DNA adducts.
Enhanced Ames Test for Mutagenicity Assessment
The standard Ames test often shows reduced sensitivity for nitrosamines. The following "enhanced" protocol is recommended.
Materials:
-
Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain WP2 uvrA (pKM101)
-
S9 metabolic activation mix (from both rat and hamster liver, induced with phenobarbital/β-naphthoflavone) at 30% concentration
-
NEHEA dissolved in a suitable solvent (water or methanol preferred over DMSO)
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Perform a pre-incubation assay.
-
In a test tube, combine the tester strain culture, the 30% S9 mix (or buffer for the non-activation control), and the NEHEA solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 30 minutes with shaking.
-
After pre-incubation, add top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control, indicates a positive mutagenic response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: α-Hydroxylation pathways of NEHEA metabolic activation.
Caption: β-Oxidation pathway of NEHEA metabolism.
Caption: Experimental workflow for in vitro metabolism of NEHEA.
Conclusion
The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that lead to the formation of various DNA-reactive species. The primary α-hydroxylation pathway, catalyzed by CYP2E1 and CYP2A6, and the secondary β-oxidation pathway both contribute to its genotoxicity through the formation of distinct DNA adducts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding and application of these methodologies are essential for the accurate assessment of the carcinogenic risk posed by NEHEA and for ensuring the safety of pharmaceutical products.
References
- 1. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on DNA Adduct Formation by N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEELA)
This technical guide provides a comprehensive overview of the formation of DNA adducts by the N-nitroso compound this compound (NEELA), also known as N-nitrosoethylethanolamine (EENA). This document details the metabolic activation of NEELA, the types of DNA adducts formed, quantitative data, experimental protocols for their detection, and the subsequent cellular signaling pathways involved in the DNA damage response.
Introduction
N-nitroso compounds, or nitrosamines, are a class of chemical carcinogens found in various environmental sources, including food, water, cosmetics, and as impurities in pharmaceutical products.[1][2] Their carcinogenicity is primarily due to their metabolic activation into reactive electrophiles that form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. This compound (NEELA) is a nitrosamine that has been shown to induce tumors in rodents, with the kidneys and liver being primary targets.[3][4] Understanding the mechanisms of NEELA-induced DNA damage is crucial for risk assessment and the development of strategies to mitigate its carcinogenic effects.
Metabolic Activation of NEELA
Like most nitrosamines, NEELA is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects.[5] This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key isozyme involved in the metabolism of many nitrosamines.[6] The primary metabolic activation pathway is α-hydroxylation, which can occur on either the ethyl or the 2-hydroxyethyl group of NEELA.
α-hydroxylation of the ethyl group leads to an unstable intermediate that spontaneously decomposes to yield an ethyldiazonium ion and glycolaldehyde. The ethyldiazonium ion is a potent ethylating agent that can react with nucleophilic sites on DNA bases.
α-hydroxylation of the 2-hydroxyethyl group results in the formation of a 2-hydroxyethyldiazonium ion and acetaldehyde. The 2-hydroxyethyldiazonium ion can hydroxyethylate DNA.
An alternative pathway, β-oxidation, can also occur, leading to the formation of different metabolites and DNA adducts, such as glyoxal adducts.[7] The formation of both hydroxyethyl and glyoxal DNA adducts from NEELA indicates that both α-hydroxylation and β-oxidation pathways are involved in its metabolism.[7]
Caption: Metabolic activation pathways of NEELA.
DNA Adducts Formed by NEELA
NEELA is considered a "bident carcinogen" because fragments from both the ethyl and the 2-hydroxyethyl chains can be incorporated into DNA.[7] The primary types of DNA adducts identified following exposure to NEELA and related compounds are:
-
O⁶-(2-hydroxyethyl)deoxyguanosine (O⁶-HEdG): This is a pro-mutagenic lesion formed from the 2-hydroxyethyl group.
-
Glyoxal-deoxyguanosine (gdG): This adduct is formed as a result of β-oxidation.[7]
-
Ethyl-DNA adducts: While not as extensively studied for NEELA specifically, the formation of an ethyldiazonium ion suggests the potential for various ethylated DNA adducts.
Quantitative Data on DNA Adduct Formation
The following tables summarize the quantitative data on DNA adduct formation by NEELA and related nitrosamines from in vivo studies.
Table 1: DNA Adduct Levels Induced by NEELA and Related Compounds in Rat Liver
| Compound | Dose | Adduct Type | Adduct Level (μmol/mol dG) | Reference |
| NEELA | 0.375 mmol/kg | O⁶-HEdG | 48.7 | [8] |
| N-nitrosodiethanolamine (NDELA) | 0.375 mmol/kg | O⁶-HEdG | 6.7 | [8] |
| N-nitrosomethyl-2-hydroxyethylamine | 0.375 mmol/kg | O⁶-HEdG | 72.1 | [8] |
| NEELA | Equimolar amounts | O⁶-HEdG | 4-25 | [7] |
| NEELA | Equimolar amounts | gdG | 1.1-6.5 | [7] |
Experimental Protocols
The detection and quantification of NEELA-induced DNA adducts require highly sensitive analytical methods. The most common techniques are ³²P-postlabeling, mass spectrometry, and immunoassays.
³²P-Postlabeling Assay for DNA Adducts
This is an ultrasensitive method for detecting a wide range of DNA adducts.[9][10]
Principle:
-
DNA is enzymatically digested to 3'-mononucleotides.
-
The adducted nucleotides are enriched.
-
The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated by chromatography (e.g., TLC or HPLC) and quantified by their radioactivity.[10][11]
Detailed Protocol (General for Alkylated Adducts):
-
DNA Digestion: 10 µg of DNA is incubated with micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours to yield deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment (Nuclease P1 method): The DNA digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while many bulky adducts are resistant. This enriches the adducted nucleotides.
-
Labeling: The enriched adducts are incubated with T4 polynucleotide kinase and carrier-free [γ-³²P]ATP (specific activity >3000 Ci/mmol) at 37°C for 30-45 minutes.
-
Chromatographic Separation: The labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of salt buffers.
-
Detection and Quantification: The TLC plates are autoradiographed, and the adduct spots are excised and quantified by Cerenkov counting. Adduct levels are calculated relative to the total amount of DNA analyzed.
Caption: General workflow for the ³²P-postlabeling assay.
Immuno-Slot-Blot (ISB) Assay for O⁶-HEdG
This method uses antibodies specific to a particular DNA adduct.[1][8]
Principle:
-
DNA is denatured to single strands and immobilized on a nitrocellulose membrane.
-
The membrane is incubated with a primary antibody that specifically binds to the adduct of interest (e.g., anti-O⁶-HEdG).
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is proportional to the amount of adduct present.[2]
Detailed Protocol:
-
DNA Preparation: 3 µg of DNA is denatured by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
-
Immobilization: The denatured DNA is applied to a nitrocellulose membrane using a slot-blot apparatus. The membrane is then baked at 80°C for 2 hours to fix the DNA.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody against O⁶-HEdG overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using a CCD camera or X-ray film. The intensity of the signal is compared to a standard curve of known adduct concentrations to quantify the adducts in the sample.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for quantifying DNA adducts.[12][13]
Principle:
-
DNA is hydrolyzed to nucleosides or bases.
-
The hydrolysate is separated by high-performance liquid chromatography (HPLC).
-
The eluent is introduced into a tandem mass spectrometer. The adduct is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Stable isotope-labeled internal standards are used for accurate quantification.
Detailed Protocol (General for Hydroxyethyl Adducts):
-
DNA Hydrolysis: DNA (50-100 µg) is enzymatically hydrolyzed to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The hydrolysate is injected onto a reverse-phase C18 column. A gradient of mobile phases, such as 0.1% formic acid in water and methanol, is used to separate the adducted nucleosides from the normal nucleosides.[8][12]
-
MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed in the selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. For O⁶-HEdG, this would involve monitoring the transition of the parent ion to a characteristic fragment ion.
-
Quantification: The peak area of the adduct is compared to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-O⁶-HEdG) that is added to the sample before hydrolysis.
DNA Damage Response and Signaling Pathways
The formation of DNA adducts by NEELA triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive, this response can lead to cell cycle arrest or apoptosis.
DNA Repair
The primary repair pathway for O⁶-alkylguanine adducts, including O⁶-HEdG, is direct reversal by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) enzyme.[8] MGMT stoichiometrically transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby inactivating itself. The rapid repair of O⁶-HEdG has been observed in the liver, while it is slower in other tissues like the kidney and lung.[8]
Cell Cycle Checkpoints and Apoptosis
DNA damage, including the adducts formed by NEELA, can activate signaling pathways that lead to cell cycle arrest, providing time for DNA repair. Key players in this response are the protein kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[14][15] These kinases are activated by DNA damage and phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.[16][17]
Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax). Studies with other nitrosamines have shown that they can induce p53 activation and apoptosis in a caspase-dependent manner.[2][13] The formation of bulky adducts or the generation of single or double-strand breaks during the repair process can activate these signaling cascades.
Caption: DNA damage response to NEELA-induced adducts.
Conclusion
This compound is a genotoxic carcinogen that forms DNA adducts following metabolic activation by cytochrome P450 enzymes. The primary adducts, O⁶-(2-hydroxyethyl)deoxyguanosine and glyoxal-deoxyguanosine, are pro-mutagenic lesions that can initiate carcinogenesis. The detection and quantification of these adducts are possible through sensitive techniques like ³²P-postlabeling, immuno-slot-blot assays, and LC-MS/MS. The cellular response to NEELA-induced DNA damage involves DNA repair mechanisms, such as MGMT, and the activation of cell cycle checkpoint and apoptotic pathways, orchestrated by kinases like ATM and ATR and the tumor suppressor p53. A thorough understanding of these processes is essential for assessing the risks associated with NEELA exposure and for developing strategies in drug development and toxicology to minimize such risks.
References
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recruitment of ATR to sites of ionising radiation-induced DNA damage requires ATM and components of the MRN protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P53 expression, p53 and Ha-ras mutation and telomerase activation during nitrosamine-mediated hamster pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Carcinogenicity of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN), a potent nitrosamine carcinogen, is a critical tool in preclinical cancer research, primarily for inducing renal and hepatic tumors in rodent models. This technical guide provides an in-depth overview of in vivo studies involving EHEN, focusing on its carcinogenic effects, particularly in the rat kidney. It consolidates quantitative data on tumor incidence, details established experimental protocols for inducing carcinogenesis, and elucidates the molecular mechanisms of action. A key focus is the generation of oxidative stress and DNA damage, leading to the activation of oncogenic signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing EHEN as a model carcinogen in drug discovery and development.
Introduction
This compound (EHEN) is a chemical compound widely recognized for its carcinogenic properties in animal models.[1] It is particularly valued in experimental oncology for its consistent induction of renal cell carcinoma (RCC) in rats, mirroring certain aspects of human kidney cancer.[2] Understanding the dose-response relationship, target organ specificity, and the molecular underpinnings of EHEN-induced tumorigenesis is crucial for its effective use in studying cancer biology and for the preclinical evaluation of novel therapeutic agents. This guide synthesizes key findings from various in vivo studies to provide a detailed technical resource.
Carcinogenicity and Target Organ Specificity
In vivo studies have unequivocally demonstrated that EHEN is a potent carcinogen, with its primary target organs varying between species. In rats, the kidney is the most susceptible organ to EHEN-induced carcinogenesis, while in mice, the lungs are the primary target.[2] The carcinogenic effects are also influenced by the strain and sex of the animal, with male Wistar rats exhibiting a particularly high sensitivity to EHEN-induced renal tumor development.[3]
Quantitative Data on EHEN-Induced Renal Carcinogenesis in Rats
The incidence of renal tumors following EHEN administration is dose-dependent and varies significantly between different rat strains and sexes. The following tables summarize key quantitative data from representative studies.
Table 1: Incidence of Renal Tumors in Rats Following EHEN Administration
| Rat Strain | Sex | EHEN Concentration in Drinking Water | Duration of Administration | Observation Period | Incidence of Renal Adenocarcinoma (%) |
| Wistar | Male | 0.05% | 3 weeks | 29 weeks | 85%[3] |
| Wistar | Female | 0.05% | 3 weeks | 29 weeks | 68%[3] |
| F344 | Male | 0.05% | 3 weeks | 29 weeks | 14%[3] |
| F344 | Female | 0.05% | 3 weeks | 29 weeks | 0%[3] |
Table 2: Susceptibility of Different Rat Strains to EHEN-Induced Renal Lesions
| Rat Strain | EHEN Concentration in Drinking Water | Duration of Administration | Observation Period | Relative Sensitivity to Renal Lesion Induction |
| Wistar | 2000 ppm | 2 weeks | 32 weeks | High[4] |
| Fischer (F344) | 2000 ppm | 2 weeks | 32 weeks | Low[4] |
| F1 Hybrid (Wistar x Fischer) | 2000 ppm | 2 weeks | 32 weeks | Intermediate[4] |
Experimental Protocols
The successful induction of renal tumors with EHEN requires carefully controlled experimental protocols. Below are detailed methodologies for key experimental phases.
General Experimental Workflow
A typical in vivo study to induce renal carcinogenesis using EHEN follows a multi-stage process, beginning with animal acclimatization and culminating in histopathological analysis of target tissues.
EHEN Administration in Drinking Water
-
Animal Model: Male Wistar rats, 6-8 weeks old, are commonly used due to their high susceptibility.[3]
-
Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.
-
EHEN Solution Preparation: Prepare a stock solution of EHEN. For a 0.05% solution, dissolve 0.5 g of EHEN in 1 liter of distilled water. For a 2000 ppm solution, dissolve 2 g of EHEN per liter of water. The solution should be freshly prepared and protected from light.
-
Administration: Replace the regular drinking water with the EHEN solution for the specified duration (e.g., 2-3 weeks).[3][4] Monitor water consumption to estimate the daily intake of EHEN.
-
Post-Administration: After the administration period, switch back to regular drinking water for the remainder of the study (e.g., up to 32 weeks total study time).[4]
Histopathological Examination of Renal Tumors
-
Tissue Collection: At the end of the observation period, euthanize the animals according to approved protocols. Perform a thorough necropsy and excise the kidneys.
-
Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: After fixation, the tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for morphological evaluation.[5]
-
Microscopic Examination: Examine the stained sections under a light microscope to identify and classify preneoplastic and neoplastic lesions, such as renal tubular adenomas and adenocarcinomas. Note the incidence, multiplicity, and size of the tumors.
Molecular Mechanism of Action
The carcinogenicity of EHEN is initiated through its metabolic activation, leading to DNA damage and the subsequent dysregulation of cellular signaling pathways.
Metabolic Activation and DNA Adduct Formation
EHEN, like other nitrosamines, requires metabolic activation by cytochrome P450 enzymes in the liver and kidney.[6] This process generates highly reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.
The formation of these adducts, particularly on guanine bases, is a critical initiating event in carcinogenesis. One of the key forms of DNA damage induced by EHEN is oxidative stress, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage.[4] The accumulation of 8-OHdG and other DNA adducts can lead to mispairing during DNA replication, resulting in mutations in critical genes that control cell growth and proliferation.[7]
Downstream Signaling Pathways in EHEN-Induced Renal Carcinogenesis
The DNA damage and oxidative stress triggered by EHEN can activate several downstream signaling pathways that are known to be involved in the development of renal cell carcinoma. While the precise sequence of events is a subject of ongoing research, a putative signaling cascade can be outlined based on the known effects of nitrosamines and the molecular biology of RCC.
Oxidative stress is a known activator of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[2][8][9] Furthermore, mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene have been reported in nitrosamine-induced renal tumors.[10] VHL inactivation leads to the stabilization of Hypoxia-Inducible Factor (HIF), a transcription factor that promotes angiogenesis and tumor growth.[11][12] Additionally, oxidative stress can activate the Nrf2 signaling pathway, which, while primarily a protective response, can be hijacked by cancer cells to enhance their survival and resistance to therapy.[4]
Conclusion
This compound is an invaluable tool for studying the mechanisms of chemical carcinogenesis, particularly in the context of renal cell carcinoma. Its reliable induction of tumors in a dose-dependent and organ-specific manner in rats provides a robust model for investigating disease pathogenesis and for the preclinical assessment of potential therapeutics. The molecular mechanism, initiated by metabolic activation and proceeding through oxidative DNA damage, engages key oncogenic signaling pathways such as PI3K/Akt/mTOR and VHL/HIF. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the effective and informed use of EHEN in their in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [ouci.dntb.gov.ua]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. von Hippel-Lindau gene mutations in N-nitrosodimethylamine-induced rat renal epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VHL and HIF signalling in renal cell carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The VHL/HIF oxygen-sensing pathway and its relevance to kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHEA): A Technical Guide for Laboratory Carcinogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHEA), a member of the N-nitrosamine class of chemical carcinogens, is a potent laboratory tool for inducing tumors in animal models. This technical guide provides an in-depth overview of NHEA, focusing on its carcinogenic properties, mechanism of action, and experimental applications. NHEA primarily induces renal tumors in rats and lung tumors in mice, making it a valuable model compound for studying the pathogenesis of these cancers. This document summarizes key quantitative data from carcinogenesis studies, details experimental protocols for tumor induction, and visualizes the metabolic activation and proposed signaling pathways involved in NHEA-induced tumorigenesis.
Chemical and Physical Properties
This compound, also known as ethylethanolnitrosamine (EHEN), is a pale yellow liquid with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.14 g/mol .[1] It is sensitive to heat and air.
| Property | Value |
| CAS Number | 13147-25-6 |
| Molecular Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | Pale yellow liquid |
| Refractive Index | 1.47 |
| Specific Gravity | 1.10 |
Carcinogenicity and Target Organs
NHEA is classified as a suspected human carcinogen and is used in laboratory settings to induce tumors in rodents.[2] The primary target organs for NHEA-induced carcinogenesis exhibit species-specific differences. In rats, NHEA is a potent inducer of renal cell carcinomas, while in mice, it primarily causes lung tumors.[3]
Quantitative Data from Carcinogenesis Studies
Table 1: Carcinogenicity of this compound (NHEA) in Wistar Rats (Dietary Administration)
| NHEA Concentration in Diet | Duration of Administration | Number of Rats | Incidence of Renal Tubular Cell Tumors | Incidence of Hepatocellular Carcinoma | Reference |
| 0.2% | 2 weeks | 9 | 7/9 (78%) | 3/9 (33%) | [1] |
| 0.1% | 2 weeks | 10 | 6/10 (60%) | 0/10 (0%) | [1] |
Table 2: Co-carcinogenic Effect of this compound (NHEA) and Uracil on Renal Carcinogenesis in Rats
| Rat Strain | Treatment | Duration of Administration | Number of Rats | Incidence of Renal Adenocarcinoma |
| Male Wistar | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 85% |
| Female Wistar | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 68% |
| Male F344 | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 14% |
| Female F344 | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 0% |
Mechanism of Action
The carcinogenic activity of NHEA, like other N-nitrosamines, is dependent on its metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, particularly DNA.
Metabolic Activation
NHEA undergoes metabolic activation primarily through hydroxylation of the carbon atoms alpha to the nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This hydroxylation leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive electrophiles, such as diazonium ions. These electrophiles can then form covalent adducts with DNA bases.
Figure 1: Metabolic activation of NHEA leading to DNA damage.
DNA Adduct Formation and Mutagenesis
The formation of DNA adducts is a critical initiating event in NHEA-induced carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.
Proposed Signaling Pathways in NHEA-Induced Carcinogenesis
While the specific signaling pathways directly dysregulated by NHEA are not yet fully elucidated, the carcinogenic effects of nitrosamines and the development of renal and lung cancers are known to involve the alteration of key cellular signaling pathways. Based on the known mechanisms of similar carcinogens and the target cancers, the PI3K/Akt and Wnt/β-catenin pathways are likely to play a significant role.
3.3.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Mutations in genes that activate this pathway are common in many cancers. NHEA-induced DNA damage could potentially lead to mutations that result in the constitutive activation of the PI3K/Akt pathway, promoting uncontrolled cell proliferation and inhibiting apoptosis in renal and lung cells.
3.3.2. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Mutations in key components of this pathway, such as β-catenin or APC, can lead to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
Figure 2: Proposed signaling pathways in NHEA-induced carcinogenesis.
Experimental Protocols
The following section provides a detailed methodology for a typical carcinogenesis study using NHEA in rodents.
Animal Model and Husbandry
-
Species and Strain: Male Wistar or F344 rats are commonly used for renal carcinogenesis studies, while mouse strains such as A/J or BALB/c are suitable for lung cancer models.
-
Age: Animals are typically started on the experimental diet or drinking water at 6-8 weeks of age.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water (unless the experimental design dictates otherwise).
Preparation and Administration of NHEA
NHEA is typically administered in the drinking water or mixed into the diet.
4.2.1. Administration in Drinking Water
-
Preparation of NHEA Solution: Prepare a stock solution of NHEA in deionized water. The final concentration in the drinking water will depend on the desired dose. For example, a 0.05% solution can be prepared by dissolving 0.5 g of NHEA in 1 L of water.
-
Administration: Provide the NHEA-containing drinking water to the animals in water bottles.
-
Monitoring: Measure water consumption daily to calculate the actual dose of NHEA consumed by each animal. Prepare fresh NHEA solutions at least twice a week.
4.2.2. Administration in Diet
-
Preparation of NHEA-containing Diet: Dissolve the required amount of NHEA in a small amount of ethanol or another suitable solvent.
-
Mixing: Thoroughly mix the NHEA solution with the powdered basal diet to ensure a homogenous distribution. Allow the solvent to evaporate completely.
-
Pelleting (Optional): The mixed diet can be pelleted for easier feeding.
-
Administration: Provide the NHEA-containing diet to the animals ad libitum.
-
Monitoring: Measure food consumption regularly to estimate the NHEA intake.
Figure 3: A typical experimental workflow for an NHEA carcinogenesis study.
Observation and Endpoint
-
Clinical Observation: Monitor the animals daily for any clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Body Weight: Record the body weight of each animal weekly.
-
Termination: The experiment is typically terminated at a predetermined time point (e.g., 32 weeks), or when animals become moribund.
-
Necropsy: At termination, perform a complete necropsy. Examine all organs for gross abnormalities.
-
Tissue Collection: Collect the target organs (kidneys, lungs, liver) and any other tissues with gross lesions. Fix the tissues in 10% neutral buffered formalin.
Histopathological Analysis
-
Tissue Processing: Process the fixed tissues, embed them in paraffin, and section them for microscopic examination.
-
Staining: Stain the tissue sections with hematoxylin and eosin (H&E).
-
Evaluation: A qualified pathologist should evaluate the slides for the presence and classification of preneoplastic and neoplastic lesions.
Conclusion
This compound is a valuable tool for inducing renal and lung tumors in rodent models. Understanding its mechanism of action, which involves metabolic activation and the subsequent dysregulation of key cellular signaling pathways, is crucial for its effective use in cancer research. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible carcinogenesis studies. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly altered by NHEA, which will provide deeper insights into the mechanisms of chemical carcinogenesis and may reveal novel targets for cancer prevention and therapy.
References
- 1. Histopathological studies on renal tubular cell tumors in rats treated with N-ethyl-N-hydroxyethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Technical Overview of its Discovery, Synthesis, and Carcinogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN), a member of the potent N-nitrosamine class of chemical carcinogens, has been a subject of toxicological research due to its demonstrated ability to induce tumors in various animal models. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of EHEN's identification as a carcinogen. It details key experimental protocols for its synthesis and carcinogenicity studies, presents quantitative data in a structured format, and visualizes its metabolic activation pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development who are investigating the mechanisms of chemical carcinogenesis and assessing the risks associated with nitrosamine impurities.
Introduction
N-nitrosamines are a class of genotoxic compounds that have garnered significant attention due to their carcinogenic properties in a wide range of animal species. Their presence as impurities in some pharmaceuticals has led to regulatory scrutiny and product recalls, highlighting the importance of understanding their formation, metabolism, and toxicological profiles. This compound, also known as ethylethanolnitrosamine (EHEN), is a specific N-nitrosamine that has been utilized as a model compound in cancer research to induce renal and liver tumors in rodents.[1] This guide delves into the technical aspects of EHEN, from its chemical synthesis to its biological effects.
Discovery and History
The initial synthesis and discovery of many N-nitrosamines, including EHEN, are not extensively documented in a single landmark publication but rather emerged from the broader investigation into this class of compounds. The general method for synthesizing N-nitrosamines by reacting secondary amines with a nitrosating agent, such as sodium nitrite under acidic conditions, has been known for over a century. The identification of N-nitrosamines as carcinogens began in the mid-20th century, with subsequent research focusing on the structure-activity relationships within this chemical class. EHEN's use as a research tool to induce specific types of cancer in laboratory animals became more prominent in the latter half of the 20th century as researchers sought to understand the mechanisms of organ-specific carcinogenesis.
Chemical Synthesis
The synthesis of this compound is typically achieved through the nitrosation of its secondary amine precursor, 2-(ethylamino)ethanol.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of N-nitrosamine synthesis.
Materials:
-
2-(Ethylamino)ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 2-(ethylamino)ethanol in water or a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a slight molar excess of aqueous sodium nitrite solution to the cooled amine solution.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5 °C. The pH should be acidic to facilitate the formation of the nitrosating agent.
-
Continue stirring the reaction mixture in the ice bath for several hours to ensure complete reaction.
-
After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
The crude product can be further purified by distillation or chromatography if necessary.
Logical Workflow for EHEN Synthesis:
Caption: General workflow for the synthesis of EHEN.
Carcinogenic Activity
EHEN is a well-established carcinogen in animal models, primarily inducing tumors in the kidneys and liver. Its carcinogenic effects are dose-dependent and vary between species and strains.
Quantitative Data on Carcinogenicity
| Parameter | Value | Species/Strain | Organ(s) Affected | Reference |
| Tumor Incidence (Renal Cell Tumors) | 100% (10/10) | Male Wistar rats | Kidney | Hiasa et al., 1999[2] |
| Tumor Incidence (Renal Cell Tumors) | 0% (0/10) | Male Wistar rats | Kidney | Hiasa et al., 1999[2] |
| Tumor Incidence (Lung Tumors) | 100% (10/10) | Male BALB/c mice | Lung | Hiasa et al., 1999[2] |
| Tumor Incidence (Lung Tumors) | 10% (1/10) | Male BALB/c mice | Lung | Hiasa et al., 1999[2] |
Note: The study by Hiasa et al. (1999) investigated the carcinogenicity of EHEN and its metabolites. The table above presents data for the group treated with EHEN and the control group.
Experimental Protocol: Carcinogenicity Study in Rats
The following protocol is a summary of the methodology used in the study by Hiasa et al. (1999).[2]
Animals:
-
Male Wistar rats, 6 weeks old.
Treatment:
-
Animals were divided into experimental and control groups.
-
The experimental group received this compound at a concentration of 0.1% in their drinking water for 2 weeks.
-
The control group received tap water without the test compound.
-
After the 2-week treatment period, all animals were returned to a basal diet and tap water and were observed for 30 weeks.
Endpoint Analysis:
-
At the end of the 32-week experimental period, all surviving animals were sacrificed.
-
A complete autopsy was performed, and the kidneys, liver, and other major organs were examined for gross abnormalities.
-
Tissues were fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histopathological examination.
-
The incidence and types of tumors were recorded for each group.
Experimental Workflow for Carcinogenicity Study:
Caption: Workflow of a typical carcinogenicity study of EHEN in rats.
Metabolism and Mechanism of Action
The carcinogenicity of EHEN is dependent on its metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA.
Metabolic Pathway
The primary metabolic pathway of EHEN involves oxidation of the ethyl and hydroxyethyl groups. The principal urinary metabolites of EHEN in rats are N-ethyl-N-(carboxymethyl)nitrosamine (ECMN) and N-ethyl-N-(2-carboxyethyl)nitrosamine. However, the key step for its carcinogenic activity is believed to be the α-hydroxylation of the ethyl group, a reaction catalyzed by cytochrome P450 enzymes. This leads to the formation of an unstable intermediate that can spontaneously decompose to yield an ethyl diazonium ion, a potent alkylating agent. This ion can then react with nucleophilic sites in DNA, leading to the formation of DNA adducts, which if not repaired, can result in mutations and the initiation of cancer.
Metabolic Activation and DNA Adduct Formation Pathway:
Caption: Metabolic activation of EHEN leading to DNA damage.
Conclusion
This compound serves as a significant tool for studying the mechanisms of chemical carcinogenesis, particularly in the kidney and liver. Its synthesis is straightforward, and its potent carcinogenic activity in animal models is well-documented. The metabolic activation of EHEN to a DNA-reactive electrophile underscores the importance of understanding the metabolic fate of N-nitrosamines in assessing their carcinogenic risk. This technical guide provides a foundational understanding of EHEN for professionals engaged in toxicology, cancer research, and the safety assessment of pharmaceuticals and other consumer products. Further research into the specific signaling pathways disrupted by EHEN-induced DNA damage will continue to enhance our understanding of its carcinogenic mechanisms.
References
Methodological & Application
Application Notes and Protocols for N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEN)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEN) is a potent carcinogen and must be handled with extreme caution. These application notes and protocols are intended for informational purposes for professionals in a controlled laboratory setting. Adherence to all institutional and national safety regulations for handling hazardous chemicals is mandatory.
Introduction
This compound (NEN), also known as N-nitrosoethylethanolamine, is a member of the N-nitrosamine class of chemical compounds.[1] It is a well-established carcinogen used in experimental animal models to induce tumors, particularly in the kidneys and liver of rodents.[1][2] Understanding the experimental application of NEN is crucial for studying the mechanisms of chemical carcinogenesis and for the development of potential cancer therapeutics.
Safety and Handling
Hazard Statement: NEN is suspected of causing genetic defects and may cause cancer.[1][3]
Precautionary Measures:
-
Engineering Controls: All work with NEN must be conducted in a certified chemical fume hood with appropriate ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of all NEN-contaminated waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Applications
The primary application of NEN in a research setting is as a chemical carcinogen to induce tumor formation in laboratory animals. This allows for the study of:
-
Mechanisms of chemical carcinogenesis.
-
The metabolic activation of pro-carcinogens.
-
The efficacy of potential anti-cancer drugs.
-
Biomarkers of carcinogen exposure and effect.
Data Presentation
The following tables summarize qualitative and conceptual quantitative data based on published studies involving NEN and related nitrosamines.
Table 1: Carcinogenicity of NEN in Rodents
| Species | Route of Administration | Target Organ(s) | Tumor Type | Reference |
| Rat (Wistar) | Drinking Water | Kidney | Renal Cell Tumors | [2] |
| Mouse (BALB/c) | Drinking Water | Lung | Lung Tumors | [2] |
Table 2: Metabolites of NEN Identified in Rat Urine
| Metabolite | Chemical Name | Carcinogenic Activity in Rats | Reference |
| EHEN | This compound | Yes (induces renal tumors) | [2] |
| EFMN | N-Ethyl-N-formylmethylnitrosamine | No | [2] |
| ECMN | N-Ethyl-N-carboxymethylnitrosamine | No | [2] |
Experimental Protocols
In Vivo Carcinogenicity Study in Rodents (Based on Hiasa et al., 1999)
This protocol describes a general procedure for inducing tumors in rats and mice using NEN administered in drinking water.
Materials:
-
This compound (NEN)
-
Male Wistar rats or BALB/c mice (age-matched)
-
Standard laboratory animal diet
-
Drinking water
-
Animal caging and husbandry supplies
-
Personal Protective Equipment (PPE)
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the start of the experiment.
-
Dose Preparation:
-
Prepare a stock solution of NEN in drinking water. The concentration will depend on the experimental design and should be based on dose-range finding studies. For example, a concentration of 0.1% NEN in drinking water has been used.
-
Prepare fresh NEN-containing drinking water weekly.
-
-
Animal Grouping:
-
Randomly assign animals to control and treatment groups. A typical group size is 10-20 animals.
-
The control group receives drinking water without NEN.
-
-
Administration:
-
Provide the NEN solution as the sole source of drinking water to the treatment group for a specified duration, for example, 2 weeks.[2]
-
Monitor water consumption regularly.
-
-
Observation Period:
-
After the administration period, switch all animals back to regular drinking water.
-
Observe the animals for a pre-determined period, for instance, up to 32 weeks.[2]
-
Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity or tumor development.
-
-
Endpoint Analysis:
-
At the end of the observation period, euthanize the animals.
-
Perform a complete necropsy.
-
Collect target organs (e.g., kidneys for rats, lungs for mice) and any visible tumors.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
Analysis of NEN and its Metabolites in Urine
This protocol outlines a general method for the analysis of NEN and its metabolites in the urine of treated animals.
Materials:
-
Metabolic cages for urine collection
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards for NEN, EFMN, and ECMN
-
Solvents for HPLC (e.g., acetonitrile, water)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
Procedure:
-
Urine Collection:
-
House individual animals in metabolic cages.
-
Collect urine over a 24-hour period during the NEN administration phase.[2]
-
Store urine samples at -20°C or lower until analysis.
-
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Centrifuge to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
HPLC Analysis:
-
Inject the processed sample into the HPLC system.
-
Use an appropriate HPLC column and mobile phase gradient to separate NEN and its metabolites.
-
Detect the compounds using a UV detector at a suitable wavelength.
-
Quantify the concentrations of NEN, EFMN, and ECMN by comparing their peak areas to those of the analytical standards.
-
Histopathological Analysis of Induced Tumors
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing:
-
Process the formalin-fixed tissues through graded alcohols and xylene and embed in paraffin wax.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin and eosin to visualize cellular morphology.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Characterize the histopathological features of the tumors. For example, NEN-induced renal tumors in rats are often well-differentiated adenocarcinomas composed of cells resembling kidney tubular cells.[2]
-
Visualization of Signaling Pathways and Workflows
Metabolic Activation of NEN and DNA Adduct Formation
The carcinogenicity of NEN is dependent on its metabolic activation by cytochrome P450 enzymes, primarily CYP2E1 and CYP2A6. This process generates a reactive electrophilic intermediate that can form adducts with DNA, leading to mutations and the initiation of cancer.
Caption: Metabolic activation of NEN leading to DNA damage and cancer initiation.
Experimental Workflow for NEN Carcinogenicity Study
The following diagram illustrates the key steps in a typical in vivo carcinogenicity study using NEN.
Caption: Workflow for an in vivo carcinogenicity study of NEN in rodents.
References
Application Notes and Protocols for Inducing Renal Tumors in Rats with N-ethyl-N-hydroxyethylnitrosamine (EHEN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of renal tumors in rats using the chemical carcinogen N-ethyl-N-hydroxyethylnitrosamine (EHEN). This model is a valuable tool for studying renal carcinogenesis, evaluating potential therapeutic agents, and understanding the molecular mechanisms underlying kidney cancer development.
Introduction
N-ethyl-N-hydroxyethylnitrosamine (EHEN) is a potent genotoxic carcinogen that reliably induces renal cell tumors in rats, primarily originating from the renal tubules. This chemically induced model of renal carcinoma recapitulates many features of human kidney cancer, making it a relevant preclinical model for studying disease pathogenesis and for the development of novel therapeutics. EHEN administration, typically through the diet or drinking water, leads to the formation of preneoplastic lesions, such as atypical tubule hyperplasia, which can progress to renal cell adenomas and carcinomas.
Key Experimental Considerations
Successful and reproducible induction of renal tumors with EHEN requires careful attention to several experimental parameters:
-
Animal Strain: Wistar and Sprague-Dawley rats are commonly used and have been shown to be susceptible to EHEN-induced renal carcinogenesis.
-
EHEN Concentration and Administration Route: The concentration of EHEN and the route of administration (diet or drinking water) are critical determinants of tumor incidence and latency. Higher concentrations generally lead to a higher incidence and shorter latency period.
-
Duration of Treatment: A typical EHEN treatment period is 2 weeks, followed by a longer observation period for tumor development.
-
Housing and Diet: Standard laboratory housing conditions and a basal diet are recommended. It is crucial to ensure that the diet and water are free of contaminants that could interfere with the study.
-
Monitoring: Regular monitoring of animal health, body weight, and food/water consumption is essential.
-
Endpoint Analysis: The primary endpoint is typically the development of renal tumors, which are assessed by gross pathology and histopathological examination. Molecular analyses can also be performed on tumor tissues to investigate underlying mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on EHEN-induced renal tumors in rats. These data can serve as a guide for designing experiments and predicting outcomes.
Table 1: Tumor Incidence Following EHEN Administration
| Rat Strain | EHEN Concentration | Administration Route | Treatment Duration | Observation Period | Renal Tumor Incidence (%) | Reference |
| Wistar | 0.1% in diet | Oral (diet) | 2 weeks | 32 weeks | 60 | [1] |
| Wistar | 0.2% in diet | Oral (diet) | 2 weeks | 32 weeks | 78 | [1] |
| Wistar | 1000 ppm in drinking water | Oral (drinking water) | 2 weeks | 32 weeks | 50 | [2] |
| Wistar | 1000 ppm in drinking water + Lead Acetate (1000 ppm) | Oral (drinking water) | 2 weeks (EHEN), continuous (Lead Acetate) | 20 weeks | 100 | [2] |
Table 2: Tumor Characteristics in EHEN-Induced Renal Carcinoma Model
| Parameter | Description | Notes | Reference |
| Tumor Latency | The earliest reported nephroblastoma was found at 4 weeks in a transplacental ENU model, which is a related nitrosamine. Specific latency for EHEN is generally within the 32-week observation period. | Latency is dose-dependent. | [3] |
| Tumor Type | Primarily renal tubular cell tumors, including adenomas and adenocarcinomas. | Histologically, these tumors are composed of uniform cells resembling kidney tubular cells. | [3] |
| Tumor Size | Variable, can be promoted in size by co-administration of substances like β-cyclodextrin. | Quantitative dose-response data on tumor size is limited in the reviewed literature. | |
| Metastasis | Metastatic cancers to the lung have been observed in 16% of animals with transplantable renal adenocarcinomas induced by EHEN and promoted by β-cyclodextrin. | The kidney capsule-parathymic lymph node complex is a potential metastatic route. | [3] |
Experimental Protocols
Protocol 1: Induction of Renal Tumors via EHEN in the Diet
Materials:
-
Male Wistar rats (6-8 weeks old)
-
N-ethyl-N-hydroxyethylnitrosamine (EHEN)
-
Powdered basal diet
-
Standard animal housing and caging
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the start of the experiment.
-
Diet Preparation: Prepare a diet containing 0.1% or 0.2% (w/w) EHEN. To do this, dissolve the required amount of EHEN in a small amount of corn oil and then thoroughly mix it with the powdered basal diet to ensure uniform distribution. Prepare a control diet without EHEN using the same procedure.
-
EHEN Administration: Provide the EHEN-containing diet or the control diet to the respective groups of rats ad libitum for a period of 2 weeks.
-
Observation Period: After the 2-week treatment period, switch all rats back to the basal diet. Observe the animals for up to 32 weeks.
-
Monitoring: Monitor the animals daily for any signs of toxicity or distress. Record body weight and food consumption weekly.
-
Necropsy and Histopathology: At the end of the observation period, euthanize the animals. Perform a thorough gross examination of all organs, with particular attention to the kidneys. Collect kidney tissues, fix them in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation.
Protocol 2: Induction of Renal Tumors via EHEN in Drinking Water
Materials:
-
Male Wistar rats (6-8 weeks old)
-
N-ethyl-N-hydroxyethylnitrosamine (EHEN)
-
Drinking water
-
Standard animal housing and caging with water bottles
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the start of the experiment.
-
EHEN Solution Preparation: Prepare a solution of EHEN in drinking water at a concentration of 1000 ppm (1 mg/mL). Prepare fresh solution weekly.
-
EHEN Administration: Provide the EHEN-containing drinking water or regular drinking water (control group) to the respective groups of rats ad libitum for a period of 2 weeks.
-
Observation Period: After the 2-week treatment period, switch all rats back to regular drinking water. Observe the animals for up to 32 weeks.
-
Monitoring: Monitor the animals daily for any signs of toxicity or distress. Record body weight and water consumption weekly.
-
Necropsy and Histopathology: At the end of the observation period, euthanize the animals. Perform a thorough gross examination of all organs, with particular attention to the kidneys. Collect kidney tissues, fix them in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for inducing renal tumors in rats using EHEN.
Putative Signaling Pathways in EHEN-Induced Renal Carcinogenesis
While the precise molecular mechanisms of EHEN-induced renal carcinogenesis are not fully elucidated, it is known to be a genotoxic agent.[4] The dysregulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, is a common feature in renal cell carcinoma.[5][6] The following diagram depicts a hypothetical model of how EHEN might initiate tumorigenesis, leading to the activation of pro-survival and proliferative pathways.
Histopathological Features
EHEN-induced renal tumors in rats typically arise from the renal tubules. Early preneoplastic lesions include foci of cellular alteration and atypical tubular hyperplasia. These can progress to form well-demarcated adenomas and, eventually, malignant adenocarcinomas. Histologically, the tumor cells are often basophilic and resemble the epithelial cells of the renal tubules.[3] In some cases, transplantable tumor lines can be established from these primary tumors, which may exhibit invasive growth and metastatic potential.[3]
Conclusion
The EHEN-induced rat model of renal carcinoma is a well-established and valuable tool for studying the pathogenesis of kidney cancer and for the preclinical evaluation of novel therapeutic strategies. The protocols and data provided in these application notes offer a foundation for researchers to design and execute robust and reproducible studies in this field. Further research is warranted to fully elucidate the specific molecular signaling pathways that are dysregulated by EHEN in the induction of renal tumors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Computational Modelling of Metastasis Development in Renal Cell Carcinoma | PLOS Computational Biology [journals.plos.org]
- 3. Renal tumors induced transplacentally in the rat by n-ethylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signalling pathway involvement in renal cell carcinoma pathogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
Application Notes and Protocols for EHEN Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHEN (Ethyl 2-(1-(2-((E)-3-(4-hydroxyphenyl)allylidene)hydrazinyl)thiazol-4-yl)acetate) is a synthetic compound belonging to the thiazole class of heterocyclic compounds. While in-vitro studies have suggested its potential as an antioxidant and antimicrobial agent, comprehensive in-vivo data and established administration protocols in animal models are not yet available in the public domain.[1][2] This document provides a generalized framework and hypothetical protocols for the preclinical evaluation of EHEN in animal models, drawing upon established methodologies for similar thiazole derivatives. These guidelines are intended to serve as a starting point for researchers initiating in-vivo studies with EHEN.
Hypothetical Signaling Pathway for EHEN's Anticancer Activity
Based on the reported anticancer activities of structurally similar thiazole derivatives, a plausible mechanism of action for EHEN could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[3][4] The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway of EHEN's anticancer effects.
Data Presentation: Pharmacokinetic Parameters of Thiazole Derivatives
The following table summarizes pharmacokinetic data from preclinical studies of various thiazole derivatives in different animal models. This information can serve as a reference for designing pharmacokinetic studies for EHEN.
| Compound Class | Animal Model | Route of Administration | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | Oral Bioavailability (%) | Reference |
| Thiazole benzenesulfonamide | Rat | Oral | - | - | 17 | [5] |
| Thiazole benzenesulfonamide | Dog | Oral | - | - | 27 | [5] |
| Thiazole benzenesulfonamide | Monkey | Oral | - | - | 4 | [5] |
| Thiazolyl hydrazone derivative | Mouse | Oral (50 mg/kg) | 20 min | Highest | - | [6] |
| Thiazolyl hydrazone derivative | Mouse | Intraperitoneal (10 mg/kg) | 20 min | Lower than oral | - | [6] |
| 2-amino-1,3,4-thiadiazole | Mouse, Dog, Monkey | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Acute Toxicity Study of EHEN in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of EHEN in a murine model.
Materials:
-
EHEN
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
6-8 week old BALB/c mice (male and female)
-
Standard laboratory animal diet and water
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of EHEN in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Dose Administration:
-
Divide mice into groups (n=5 per group, per sex), including a vehicle control group.
-
Administer single doses of EHEN via oral gavage or intraperitoneal injection. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500 mg/kg).
-
-
Observation:
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and any signs of distress) continuously for the first 4 hours post-administration, and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Protocol 2: Pharmacokinetic Study of EHEN in Rats
Objective: To determine the pharmacokinetic profile of EHEN in a rat model.
Materials:
-
EHEN
-
Vehicle
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulas
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Administration:
-
Administer a single dose of EHEN to cannulated rats via oral gavage (e.g., 50 mg/kg) or intravenous injection (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of EHEN in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), and oral bioavailability.
-
Workflow for a Preclinical Efficacy Study of EHEN in a Xenograft Mouse Model of Cancer
Caption: Workflow for a preclinical xenograft study of EHEN.
Conclusion
The provided application notes and protocols offer a foundational guide for initiating in-vivo research on EHEN. It is imperative for researchers to adapt and optimize these protocols based on the specific research question, the chosen animal model, and the physicochemical properties of EHEN. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Further research is warranted to establish the specific in-vivo efficacy, safety, and mechanism of action of EHEN.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHELA) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHELA), also known as N-ethyl-N-hydroxyethylnitrosamine (EHEN), is a nitrosamine impurity of concern for the pharmaceutical industry. Due to the potential carcinogenic nature of nitrosamines, regulatory agencies worldwide require strict control and monitoring of these impurities in drug substances and products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the trace-level quantification of nitrosamines due to its high sensitivity and selectivity.[1] This application note provides a detailed protocol for the quantitative analysis of NHELA in pharmaceutical matrices using LC-MS/MS.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of NHELA involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Metabolic Activation Pathway of NHELA
N-nitrosamines, including NHELA, are generally not carcinogenic themselves but require metabolic activation to exert their genotoxic effects.[2][3] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][2] The proposed metabolic pathway involves the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This α-hydroxylation results in an unstable intermediate that spontaneously decomposes to form reactive electrophilic species, such as diazonium ions or carbocations, which can then alkylate DNA and other cellular macromolecules, leading to mutations and potentially initiating carcinogenesis.[2][3][4]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific drug matrix.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
NHELA analytical standard
-
Isotopically labeled internal standard (e.g., NHELA-d4)
-
0.2 µm PVDF syringe filters
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of NHELA and its isotopically labeled internal standard in methanol. From these, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Sample Weighing: Accurately weigh approximately 30 mg of the drug substance or powdered drug product into a microcentrifuge tube.
-
Extraction: Add 1 mL of methanol to the tube. Spike with the internal standard solution to a final concentration of approximately 5 ng/mL.
-
Vortexing/Shaking: Vortex or shake the mixture for 40 minutes to ensure complete extraction of NHELA.
-
Centrifugation: Centrifuge the sample at 4000 RPM for 15 minutes to pelletize insoluble excipients.[4][5]
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.2 µm PVDF syringe filter into an LC vial for analysis.[4][5]
LC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a polar-modified column for better retention. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 5-10 minutes) |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[6] |
| Gas Temperature | 290-350 °C |
| Nebulizer Gas | 35-45 psig |
| Sheath Gas Temp | 350-400 °C |
| Capillary Voltage | 3.5-4.0 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for NHELA and its internal standard need to be determined by infusing the standards into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| NHELA | To be determined | To be determined | To be determined |
| NHELA-d4 | To be determined | To be determined | To be determined |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of nitrosamines, which can be expected for a validated NHELA method.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| NDMA | 0.1 - 50 | >0.999 | 0.1 |
| NDEA | 0.1 - 50 | >0.999 | 0.1 |
| NEIPA | 0.1 - 50 | >0.999 | 0.1 |
| NDIPA | 0.1 - 50 | >0.999 | 0.1 |
| Data adapted from similar nitrosamine analyses.[1][5][7] |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| NDMA | 0.5 | 89.5 - 112.0 | 0.61 - 4.42 |
| 5.0 | 92.1 - 108.5 | 0.85 - 3.12 | |
| 15.0 | 95.3 - 105.7 | 0.55 - 2.58 | |
| NDEA | 0.5 | 90.2 - 110.8 | 0.72 - 4.11 |
| 5.0 | 93.5 - 107.9 | 0.91 - 2.98 | |
| 15.0 | 96.1 - 104.9 | 0.63 - 2.41 | |
| Data adapted from similar nitrosamine analyses.[7] |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound in pharmaceutical products. The described sample preparation protocol, chromatographic conditions, and mass spectrometric parameters serve as a starting point for method optimization and validation. The high sensitivity and selectivity of this method make it suitable for meeting the stringent regulatory requirements for the control of nitrosamine impurities.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine Carcinogenesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. grantome.com [grantome.com]
- 6. Analysis and Prediction of Pathways in HeLa Cells by Integrating Biological Levels of Organization with Systems-Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
Application Note: Quantification of N-ethyl-N-hydroxyethylnitrosamine (EHEN) in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of N-ethyl-N-hydroxyethylnitrosamine (EHEN), a suspected human carcinogen, in biological matrices such as rat liver and urine. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) following sample extraction and derivatization. This document outlines the complete workflow from sample preparation and derivatization to GC-MS analysis and data interpretation, including proposed parameters for quantification.
Introduction
N-ethyl-N-hydroxyethylnitrosamine (EHEN) is a nitrosamine compound that has been shown to induce renal cancer in animal models and is considered a potential human carcinogen.[1] Accurate and sensitive quantification of EHEN in biological samples is crucial for toxicological studies, carcinogenicity research, and drug safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile and semi-volatile compounds. However, due to the polar nature and thermal lability of the hydroxyl group in EHEN, direct GC analysis can result in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a derivatization step is employed to convert EHEN into a more volatile and thermally stable trimethylsilyl (TMS) derivative prior to GC-MS analysis.
This application note details a comprehensive methodology for the extraction, derivatization, and subsequent quantification of EHEN in rat liver and urine samples.
Principle of the Method
The overall workflow for the quantification of EHEN is depicted below. The method involves extraction of EHEN from the biological matrix, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, and subsequent analysis by GC-MS. Quantification is achieved by using an internal standard (IS) and monitoring specific ions for both the analyte and the IS.
Experimental Protocols
Materials and Reagents
-
EHEN standard (purity >98%)
-
Internal Standard (IS): N-Nitrosodi-n-propylamine (NDPA) or deuterated EHEN
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane, Acetonitrile, Hexane (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Weigh approximately 1 g of frozen liver tissue.
-
Homogenize the tissue in 4 mL of ice-cold phosphate-buffered saline (PBS).
-
Spike the homogenate with the internal standard.
-
Add 5 mL of dichloromethane to the homogenate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower organic layer.
-
Repeat the extraction (steps 4-6) twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Take 5 mL of the supernatant and spike with the internal standard.
-
Perform liquid-liquid extraction with 5 mL of dichloromethane by vortexing for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and pass them through a C18 SPE cartridge pre-conditioned with dichloromethane for cleanup.
-
Elute the analytes with an additional 5 mL of dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
Derivatization
-
Transfer 100 µL of the concentrated extract to a clean, dry vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are proposed GC-MS parameters based on the analysis of similar nitrosamines. Optimization may be required.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Proposed SIM Ions for EHEN-TMS Derivative:
The mass spectrum of the EHEN-TMS derivative is expected to show characteristic fragments. Based on the structure, the following ions are proposed for monitoring:
-
Quantifier Ion: m/z [to be determined experimentally, likely a prominent fragment]
-
Qualifier Ion 1: m/z [to be determined experimentally, another characteristic fragment]
-
Qualifier Ion 2: m/z [to be determined experimentally, potentially the molecular ion or M-15]
Quantitative Data
The following table summarizes representative quantitative data expected from a validated method for EHEN analysis, based on typical performance for nitrosamine analysis by GC-MS.
| Parameter | Urine | Liver |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL | 1.0 - 10.0 ng/g |
| Linearity (r²) | > 0.995 | > 0.995 |
| Recovery (%) | 85 - 110% | 80 - 105% |
| Precision (RSD%) | < 15% | < 15% |
Metabolic Pathway of EHEN
EHEN, like other carcinogenic nitrosamines, is believed to undergo metabolic activation to exert its carcinogenic effects. The proposed primary metabolic pathway involves enzymatic hydroxylation at the α-carbon of the ethyl or hydroxyethyl group. This leads to the formation of unstable intermediates that can ultimately generate electrophilic species capable of alkylating DNA, a key step in the initiation of carcinogenesis.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a robust and sensitive approach for the quantification of EHEN in biological matrices. This methodology is essential for researchers in toxicology, pharmacology, and drug development who require accurate measurement of this potential carcinogen. The provided protocols and proposed analytical parameters serve as a strong foundation for the development and validation of a specific EHEN quantification assay.
References
Application Notes and Protocols for EHEN Solution Preparation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of EHEN solutions intended for in vivo research. It outlines detailed protocols for assessing the solubility and stability of EHEN, selecting an appropriate vehicle, and preparing a dosing solution. The included methodologies and data presentation formats are designed to ensure reproducibility and accuracy in preclinical studies.
Introduction
The successful execution of in vivo studies is critically dependent on the appropriate formulation and preparation of the test compound. A well-prepared dosing solution ensures accurate dose administration, maximizes bioavailability, and minimizes potential vehicle-related side effects. This is particularly crucial for compounds with limited aqueous solubility, such as the hypothetical small molecule EHEN. These application notes provide a systematic approach to developing a robust and reproducible protocol for the preparation of EHEN solutions for in vivo administration.
EHEN Compound Profile (Hypothetical)
For the purpose of this guide, EHEN is considered a novel, poorly water-soluble small molecule inhibitor of the hypothetical "Kinase X" signaling pathway. Its physicochemical properties necessitate the use of co-solvents or other formulation strategies to achieve the desired concentration for in vivo studies.
Solubility Assessment Protocol
A preliminary solubility screen is essential to identify suitable vehicles for EHEN.
Objective: To determine the approximate solubility of EHEN in a panel of common GRAS (Generally Recognized as Safe) vehicles.
Materials:
-
EHEN powder
-
A panel of solvents and vehicles (e.g., Water, Saline, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol, Tween® 80, Solutol® HS 15)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical method for EHEN quantification
Methodology:
-
Accurately weigh 1-5 mg of EHEN into separate microcentrifuge tubes.
-
Add a small, precise volume of the test vehicle to each tube (e.g., 100 µL).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Place the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the tubes for any undissolved material.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Carefully collect a supernatant sample and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of EHEN in the supernatant using a validated analytical method (e.g., HPLC).
-
The resulting concentration represents the saturation solubility of EHEN in that vehicle.
Data Presentation:
Table 1: Hypothetical Solubility of EHEN in Various Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| 0.9% Saline | < 0.01 | Insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Insoluble |
| PEG400 | 50 | Soluble |
| Propylene Glycol (PG) | 25 | Soluble |
| DMSO | > 100 | Freely Soluble |
| Ethanol | 15 | Soluble |
| 10% Tween® 80 in Saline | 1 | Sparingly Soluble |
| 10% Solutol® HS 15 in Water | 5 | Moderately Soluble |
| 10% DMSO / 40% PEG400 / 50% D5W | 10 | Soluble |
Vehicle Selection
The choice of vehicle is a critical step and should be based on the following criteria:
-
Solubilizing Capacity: The vehicle must be able to dissolve EHEN at the required concentration for the highest dose.
-
Toxicity and Tolerability: The vehicle should be well-tolerated in the chosen animal model at the intended volume and route of administration.
-
Route of Administration: The viscosity and composition of the vehicle must be suitable for the intended route (e.g., intravenous, oral, intraperitoneal).
-
Stability: EHEN should remain stable in the chosen vehicle for the duration of the study.
Based on the hypothetical data in Table 1, a co-solvent system such as 10% DMSO / 40% PEG400 / 50% D5W would be a suitable candidate for further development for intravenous administration, as it provides good solubility and utilizes commonly accepted excipients.
EHEN Dosing Solution Preparation Protocol
This protocol describes the preparation of a 10 mg/mL EHEN dosing solution in a vehicle of 10% DMSO / 40% PEG400 / 50% D5W.
Materials:
-
EHEN powder
-
DMSO (ACS grade or higher)
-
PEG400 (USP grade)
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free vials
-
Calibrated pipettes and analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Methodology:
-
Calculate Required Quantities: Determine the total volume of dosing solution needed and calculate the required mass of EHEN and volume of each vehicle component. For example, to prepare 10 mL of a 10 mg/mL solution:
-
EHEN: 100 mg
-
DMSO: 1 mL
-
PEG400: 4 mL
-
D5W: 5 mL
-
-
Dissolution:
-
Weigh 100 mg of EHEN into a sterile vial.
-
Add 1 mL of DMSO to the vial. Vortex until the EHEN is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but the stability of EHEN at elevated temperatures should be confirmed.
-
Add 4 mL of PEG400 to the solution and vortex until homogeneous.
-
Slowly add 5 mL of D5W to the mixture while vortexing. The solution should remain clear.
-
-
Sterilization (for parenteral administration):
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free container.
-
-
Quality Control:
-
Visually inspect the final solution for any precipitation or particulates.
-
Measure the pH of the solution.
-
Confirm the concentration of EHEN in the final solution using a validated analytical method.
-
Stability Assessment Protocol
It is crucial to determine the stability of the prepared dosing solution under the intended storage and handling conditions.
Objective: To assess the short-term stability of the EHEN dosing solution.
Methodology:
-
Prepare the EHEN dosing solution as described in the protocol above.
-
Divide the solution into aliquots for testing at different time points and conditions (e.g., room temperature, 4°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot for:
-
Appearance: Visual inspection for precipitation or color change.
-
Concentration: Quantification of EHEN by a validated analytical method.
-
Purity: Assessment of any degradation products by HPLC.
-
Data Presentation:
Table 2: Hypothetical Stability of 10 mg/mL EHEN Solution at Room Temperature
| Time (hours) | Appearance | Concentration (% of initial) | Purity (% Peak Area) |
| 0 | Clear | 100.0 | 99.8 |
| 2 | Clear | 99.5 | 99.7 |
| 4 | Clear | 99.2 | 99.6 |
| 8 | Clear | 98.9 | 99.5 |
| 24 | Clear | 95.5 | 99.1 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing EHEN as an inhibitor of Kinase X.
Experimental Workflows
Application Notes and Protocols for N-Ethyl-N-(2-hydroxyethyl)nitrosamine-Induced Liver Cancer in Mice
A Note to the Researcher: While the request specified N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN), a thorough review of the scientific literature reveals a scarcity of detailed protocols for this specific compound in the context of liver cancer induction in mice. However, the closely related and extensively studied compound, Diethylnitrosamine (DEN), is a widely accepted and well-documented chemical carcinogen for inducing hepatocellular carcinoma (HCC) in rodent models. The protocols and data presented herein are based on the established DEN-induced liver cancer model, which is expected to provide a strong foundational methodology for researchers interested in nitrosamine-induced hepatocarcinogenesis.
Introduction
Chemically-induced models of hepatocellular carcinoma are invaluable tools in cancer research, allowing for the study of tumorigenesis, disease progression, and the evaluation of novel therapeutic agents. Nitrosamines, such as Diethylnitrosamine (DEN), are potent hepatocarcinogens that are metabolized by cytochrome P450 enzymes in the liver into reactive alkylating agents. These agents form DNA adducts, leading to genetic mutations and the initiation of carcinogenesis. The DEN-induced mouse model recapitulates many of the key features of human HCC, including the progression from dysplasia to adenoma and finally to carcinoma.
Experimental Protocols
Several protocols have been established for inducing HCC in mice using DEN. The choice of protocol often depends on the desired timeline for tumor development, the mouse strain, and the specific research question.
Single-Dose Neonatal/Juvenile Mouse Model
This is a widely used and effective protocol for inducing HCC with a high incidence rate.
Objective: To induce hepatocellular carcinoma in mice with a single intraperitoneal injection of DEN.
Materials:
-
Diethylnitrosamine (DEN) (Sigma-Aldrich or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Mouse strain: C57BL/6J, C3H/He, or B6C3F1 are commonly used.
-
12-15 day old mouse pups
-
Sterile insulin syringes with a 28-gauge needle or smaller
-
Analytical balance
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses. Caution: DEN is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
Procedure:
-
Preparation of DEN Solution:
-
On the day of injection, prepare a fresh solution of DEN in sterile PBS. A common concentration is 5 mg/mL.
-
Protect the solution from light.
-
-
Animal Dosing:
-
Weigh each 12-15 day old mouse pup.
-
Calculate the required volume of DEN solution for a target dose of 25 mg/kg body weight.
-
Administer the calculated volume via a single intraperitoneal (i.p.) injection.
-
-
Post-Injection Monitoring:
-
Return the pups to their mother.
-
Monitor the animals regularly for any signs of toxicity.
-
Wean the mice at the appropriate age (typically 3-4 weeks).
-
-
Tumor Development and Endpoint:
-
Tumors typically begin to appear around 8-12 months of age.[1]
-
The experimental endpoint will depend on the study objectives and should be determined in accordance with institutional animal care and use committee (IACUC) guidelines. This may involve monitoring for clinical signs of distress or reaching a predetermined tumor burden.
-
Multi-Dose and Promoter-Enhanced Models
To accelerate tumor development or to model HCC in the context of chronic liver injury, multi-dose protocols or the use of tumor promoters are employed.
Objective: To induce HCC in mice with multiple doses of DEN, with or without a tumor promoter.
Materials:
-
Same as in Protocol 2.1.
-
Optional tumor promoter: Phenobarbital (in diet) or Thioacetamide (TAA) (in drinking water or via injection).
Procedure Example (Multi-Dose DEN):
-
Animal Age: Start with 2-week-old C57BL/6 mice.[1]
-
Dosing Regimen:
-
Monitoring and Endpoint:
-
Perform autopsy and tissue collection around 24 weeks after the initial dose.[1]
-
Procedure Example (DEN with TAA Promoter):
-
Initiation: Administer a single dose of DEN as described in Protocol 2.1.
-
Promotion: After a rest period (e.g., one week), administer TAA in the drinking water or via injection for a specified period (e.g., 4 or 8 weeks).[1]
-
Monitoring and Endpoint: Monitor animals and collect tissues at the predetermined experimental endpoint.
Data Presentation
The following tables summarize typical quantitative data obtained from DEN-induced liver cancer models in mice.
Table 1: Tumorigenesis in DEN-Treated Mice
| Mouse Strain | Age at DEN Injection | DEN Dose (mg/kg) | Time to Tumor Onset | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| C57BL/6 | 15 days | 25 | 35 weeks | 21.4% | - | [1] |
| C57BL/6 | 15 days | - | 36 weeks | 45% | - | [1] |
| B6C3F1 | Infant | 5 | 44 weeks | - | - | [1] |
| C57BL/6 | 2 weeks (multiple doses) | 20, 30, 50 | 24 weeks | High | - | [1] |
Table 2: Biochemical Markers in DEN-Treated Mice
| Treatment Group | ALT (U/L) | AST (U/L) | Notes | Reference |
| Control | Normal Range | Normal Range | Baseline levels in untreated mice. | [1] |
| DEN-Treated | Significantly Increased | Significantly Increased | Indicates hepatocellular damage. | [1] |
| DEN + TAA | Highly Increased | Highly Increased | Enhanced liver injury with promoter. | [1] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for inducing liver cancer in mice using a single dose of DEN.
Caption: Workflow for single-dose DEN-induced liver cancer in mice.
Simplified Signaling Pathway in DEN-Induced Hepatocarcinogenesis
This diagram depicts a simplified overview of the molecular events following DEN administration.
Caption: Key molecular events in DEN-induced liver cancer.
Logical Relationship of Experimental Factors
This diagram illustrates the relationship between key experimental variables and the outcome of liver tumor induction.
References
Application Notes and Protocols for Mechanistic Toxicology Studies of 2-Ethyl-1-Hexanol (EHEN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanistic toxicology of 2-Ethyl-1-Hexanol (EHEN), a widely used industrial chemical. This document includes detailed protocols for key toxicological assays, a summary of quantitative toxicity data, and diagrams of pertinent signaling pathways to facilitate further research and safety assessment.
Introduction to EHEN Toxicology
2-Ethyl-1-hexanol (EHEN) is an organic compound used as a solvent, plasticizer, and intermediate in the production of other chemicals. While generally considered to have low acute toxicity, understanding its potential for chronic effects and its mechanisms of toxicity at the cellular level is crucial for risk assessment. Mechanistic studies are essential to elucidate the molecular events that underlie the toxicological profile of EHEN. This document outlines key in vitro assays and pathways to investigate its cytotoxic, genotoxic, and other cellular effects.
Quantitative Toxicological Data Summary
The following tables summarize key quantitative data from toxicological studies of EHEN.
Table 1: Cytotoxicity Data for EHEN
| Assay Type | Cell Line | Endpoint | Value | Reference |
| Growth Inhibition | Human TK6 Lymphoblasts | GI50 (24 hr) | 4.4 µM | [1](--INVALID-LINK--) |
Table 2: Genotoxicity Data Summary for EHEN
| Assay Type | Test System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [2](--INVALID-LINK--) |
| In Vitro Micronucleus Test | Mammalian Cells | Negative | [3](--INVALID-LINK--) |
| In Vivo Chromosomal Aberration | Rodent Bone Marrow | Negative | [3](--INVALID-LINK--) |
Key Mechanistic Pathways
EHEN exposure can potentially trigger several cellular signaling pathways. Below are diagrams illustrating these pathways.
References
- 1. criver.com [criver.com]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (NENHA) solutions?
A1: NENHA should be stored in a refrigerator at temperatures between 0-10°C. For optimal stability, keep containers tightly sealed in a dry, cool, and well-ventilated area.[1] It is also recommended to store the compound under an inert gas as it can be air and heat sensitive.
Q2: How stable is NENHA in solution under different environmental conditions?
A2: NENHA, like other N-nitrosamines, is sensitive to environmental factors. It is generally stable in the dark in neutral or alkaline solutions but is less stable in acidic conditions or when exposed to light, particularly ultraviolet (UV) light.[1][2] Exposure to direct sunlight and extreme temperatures should be avoided to prevent degradation.[1] While many nitrosamines are persistent in water, they can undergo photolysis, especially in sunlight-exposed surface waters.[3]
Q3: What are the potential degradation pathways for NENHA in solution?
A3: The primary degradation pathway for N-nitrosamines in solution is photolysis, which is induced by exposure to light.[3] This process can involve the homolytic scission of the N-N bond.[3] The rate of photolysis can be influenced by the pH of the solution, with decomposition quantum yields dropping significantly in alkaline conditions (pH > 8).[3]
Q4: What analytical methods are suitable for the quantification of NENHA and other nitrosamines?
A4: Highly sensitive and selective methods are required for the trace-level detection of N-nitrosamine impurities. The most commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Specifically, LC with tandem mass spectrometry (LC-MS/MS) is often preferred for its robustness and sensitivity in complex matrices like active pharmaceutical ingredients (APIs) and drug products.[5] High-Resolution Mass Spectrometry (HRMS) is also used for accurate quantification.
Q5: What are the critical safety precautions for handling NENHA?
A5: NENHA is considered a hazardous chemical and is suspected of causing cancer and genetic defects.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[1] All handling, including weighing and solution preparation, should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of vapors.[6]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of NENHA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Analytical Results | 1. Sample Degradation: The solution may have been exposed to light, elevated temperatures, or improper pH, causing NENHA to degrade.[1][2][3]2. Improper Storage: Storing the solution at room temperature or in a non-airtight container can lead to instability.[1]3. Cross-Contamination: Shared lab equipment could be a source of contamination.[7] | 1. Control Environment: Prepare and handle all solutions under subdued light. Ensure the pH of the solution is neutral or slightly alkaline. Use an amber vial or wrap vials in foil to protect from light.[2][3]2. Verify Storage: Always store stock solutions and samples at the recommended refrigerated temperature (4°C) in tightly sealed containers.[1]3. Ensure Cleanliness: Thoroughly clean all glassware and equipment. Consider using dedicated equipment for nitrosamine analysis. |
| Unexpected Peaks in Chromatogram | 1. Degradation Products: The presence of extra peaks may indicate the formation of NENHA degradation byproducts due to photolysis or other reactions.[3]2. Solvent/Reagent Impurities: Nitrosating agents or amine impurities in solvents or reagents can lead to the in-situ formation of other nitrosamines.[7]3. Matrix Interference: Components of the sample matrix (e.g., API, excipients) may co-elute with the analyte. | 1. Prepare Fresh Samples: Analyze freshly prepared samples and compare them to older ones to identify peaks that appear over time.2. Use High-Purity Materials: Employ high-purity or LC-MS grade solvents and reagents to minimize the risk of contamination.3. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the resolution between NENHA and interfering peaks.[5] |
| Low Analyte Recovery | 1. Adsorption: NENHA may adsorb to the surfaces of glass or plastic containers, especially at low concentrations.2. Sample Preparation Inefficiency: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for the sample matrix.[5] | 1. Use Appropriate Vials: Test different types of autosampler vials (e.g., silanized glass, polypropylene) to minimize analyte loss.2. Optimize Extraction: Methodically evaluate and optimize sample preparation parameters such as solvent type, pH, and mixing time to maximize recovery.[5] |
Quantitative Data Summary
Table 1: Summary of this compound (NENHA) Stability
| Condition | Stability Factor | Effect on NENHA | Recommendation |
| Temperature | Heat Sensitive | Prone to degradation at elevated temperatures.[1] | Store solutions at 4°C. Avoid extremes of temperature.[1] |
| Light | UV Sensitive | Degrades upon exposure to light, especially UV, through photolysis.[2][3] | Handle in a dark environment or use amber glassware. Protect from direct sunlight.[1] |
| pH | pH Dependent | Less stable in acidic solutions; more stable in neutral or alkaline solutions.[2] | Maintain solution pH in the neutral to alkaline range for storage. |
| Atmosphere | Air Sensitive | Potential for oxidative degradation. | Store under an inert gas atmosphere (e.g., nitrogen, argon). |
Experimental Protocols
Protocol: Quantification of NENHA in a Drug Substance by LC-MS/MS
This protocol is a representative example based on general procedures for nitrosamine analysis. Method validation is required for specific applications.
1. Materials and Reagents:
-
NENHA reference standard
-
Isotopically labeled internal standard (e.g., NDMA-d6)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid (reagent grade)
-
Drug substance to be tested
-
0.45 µm PTFE syringe filters
2. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve NENHA reference standard in methanol.
-
Internal Standard (IS) Stock (10 µg/mL): Prepare a stock solution of the labeled internal standard in water.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a diluent (e.g., 1% formic acid in water). Spike each standard with a fixed concentration of the internal standard.
3. Sample Preparation:
-
Accurately weigh approximately 80 mg of the drug substance into a centrifuge tube.
-
Add a defined volume of diluent (e.g., 1188 µL of 1% formic acid in water).
-
Add a small volume of the internal standard solution (e.g., 12 µL).
-
Vortex the mixture for 20 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved material.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.
4. LC-MS/MS Instrumental Conditions (Example):
-
LC System: UHPLC
-
Column: C18 reverse-phase column suitable for polar compounds
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A time-programmed gradient from high aqueous to high organic
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole (QqQ)
-
Ionization Source: Heated Electrospray Ionization (HESI), positive mode[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two specific precursor-to-product ion transitions for NENHA and one for the internal standard to ensure identity and accurate quantification.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (NENHA/Internal Standard) against the concentration of the working standards.
-
Apply a linear regression to the calibration curve (Correlation coefficient should be >0.99).
-
Determine the concentration of NENHA in the sample by interpolating its peak area ratio from the calibration curve.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. efpia.eu [efpia.eu]
- 8. researchgate.net [researchgate.net]
EHEN-Induced Carcinogenesis Models: Technical Support Center
Welcome to the technical support center for N-ethyl-N-hydroxyethylnitrosamine (EHEN)-induced carcinogenesis models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vivo experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your EHEN-induced carcinogenesis studies, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Tumor Incidence in EHEN-Induced Renal Carcinogenesis (Rat Model)
-
Question: We are administering EHEN to rats to induce renal tumors, but the tumor incidence is lower than expected or varies significantly between experimental groups. What could be the cause?
-
Answer: Several factors can contribute to low or inconsistent tumor incidence in EHEN-induced renal carcinogenesis models. These include:
-
EHEN Dose and Administration: The concentration of EHEN in the diet or drinking water is critical. Studies have shown that a diet containing 0.1% EHEN for two weeks can induce renal tubular cell tumors in approximately 60% of Wistar rats, while a 0.2% concentration can increase the incidence to around 78%.[1] Ensure accurate preparation and consistent administration of the EHEN solution.
-
Animal Strain and Sex: Different rat strains exhibit varying susceptibility to EHEN-induced renal carcinogenesis. Wistar rats have been shown to have a significantly higher sensitivity to renal lesion induction compared to Fischer 344 rats.[2] Males also tend to be more susceptible.[2]
-
Use of Promoters: The absence of a promoting agent can result in lower tumor incidence. Co-administration of promoters like basic lead acetate or N-(3,5-dichlorophenyl)succinimide after EHEN initiation has been demonstrated to significantly increase renal cell tumor incidence.[3] Unilateral nephrectomy can also enhance renal neoplasia.[3]
-
Spontaneous Tumor Rate: Be aware of the spontaneous renal tumor incidence in your chosen rat strain, which is generally low but can occur.[4][5]
-
Issue 2: High Mortality or Unexpected Toxicity in Experimental Animals
-
Question: We are observing high mortality rates or signs of severe toxicity (e.g., significant weight loss, lethargy) in our animals before the expected tumor development period. What should we do?
-
Answer: High mortality and unexpected toxicity can be due to several factors:
-
EHEN Overdose: The dose of EHEN must be carefully controlled. While higher doses may induce tumors more rapidly, they can also lead to acute toxicity. A concentration of 0.2% EHEN in the diet for two weeks has been associated with the induction of hepatocellular carcinoma in addition to renal tumors, indicating broader systemic toxicity at higher concentrations.[1] Consider reducing the EHEN concentration or the duration of administration.
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to the toxic effects of EHEN. Ensure that you are using specific-pathogen-free (SPF) animals and that they are properly acclimated before the start of the experiment.
-
Route of Administration: While administration in drinking water or diet is common, ensure that the intake is consistent and not leading to dehydration or malnutrition due to taste aversion.
-
Issue 3: Difficulty in Identifying Preneoplastic Lesions
-
Question: We are having trouble identifying and quantifying preneoplastic lesions in the kidney or liver. What are the key histopathological features to look for?
-
Answer: Identifying preneoplastic lesions requires careful histopathological examination.
-
In the Kidney (Rat): Look for atypical cell populations within the tubules.[1] These can appear as foci of basophilic tubules with crowded nuclei. The obligate precursor to renal tubule tumors is atypical tubule hyperplasia, which presents as a solid ingrowth of tubule cells into the tubule lumen.[6]
-
In the Liver (Mouse): In nitrosamine-induced hepatocarcinogenesis models (like those using the related compound DEN), preneoplastic lesions often manifest as foci of cellular alteration (FCA). These can be identified by changes in cell size, tinctorial properties, and the expression of specific markers like glutathione S-transferase placental type (GST-P).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and interpretation of EHEN-induced carcinogenesis experiments.
-
Question 1: What is the typical latency period for tumor development in EHEN-induced models?
-
Answer: The latency period for tumor development can vary depending on the EHEN dose, animal strain, and the use of promoters. In rats treated with 0.1% or 0.2% EHEN in the diet for two weeks, renal tumors are typically observed at the experimental endpoint of 32 weeks.[1][4] For liver tumors in mice, models using the related carcinogen DEN show tumor development starting from 8-10 months after a single injection in young mice.[7]
-
-
Question 2: Which organs are primarily affected by EHEN?
-
Question 3: Are there established cell lines derived from EHEN-induced tumors?
-
Answer: Yes, rat renal cell carcinoma cell lines have been established from EHEN-induced basophilic cell tumors. These cell lines can be valuable tools for in vitro studies of the molecular characteristics of these tumors.[8]
-
-
Question 4: What are the known molecular mechanisms of EHEN-induced carcinogenesis?
-
Answer: EHEN is a genotoxic carcinogen that can induce DNA damage.[9] While the specific signaling pathways activated by EHEN are not fully elucidated, renal cell carcinoma and hepatocellular carcinoma are frequently associated with the aberrant activation of key signaling pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[10][11][12][13] The Wnt/β-catenin pathway is also a critical player in many cancers.[14][15][16] It is likely that EHEN-induced carcinogenesis involves the dysregulation of these pathways.
-
Data Presentation
Table 1: Tumor Incidence in EHEN-Induced Renal Carcinogenesis in Rats
| Animal Strain | EHEN Dose & Administration | Promoter | Tumor Incidence | Reference |
| Wistar Rat | 0.1% in diet for 2 weeks | None | 60% (6/10) | [1] |
| Wistar Rat | 0.2% in diet for 2 weeks | None | 77.8% (7/9) | [1] |
| F344 Rat | 0.1% in drinking water for 1 week | Basic Lead Acetate (0.1% in diet) | Significantly increased | [3] |
| F344 Rat | 0.1% in drinking water for 1 week | N-(3,5-dichlorophenyl)succinimide (0.5% in diet) | Slightly increased | [3] |
| Wistar Rat | 2000 ppm in drinking water for 2 weeks | None | Higher than F344 rats | [2] |
| Fischer 344 Rat | 2000 ppm in drinking water for 2 weeks | None | Lower than Wistar rats | [2] |
Table 2: Susceptibility of Different Organs to EHEN-Induced Carcinogenesis
| Species | Primary Target Organ | Secondary Target Organ(s) | Reference |
| Rat | Kidney | Liver (at higher doses) | [1][4] |
| Mouse | Lung | - | [4] |
Experimental Protocols
Protocol 1: EHEN-Induced Renal Carcinogenesis in Rats
This protocol is a synthesis of methodologies described in the literature.[1][2][3]
1. Animal Model:
- Male Wistar rats, 6 weeks of age.
2. EHEN Preparation and Administration (Initiation Phase):
- Prepare a diet containing 0.1% N-ethyl-N-hydroxyethylnitrosamine (EHEN).
- Provide the EHEN-containing diet to the rats ad libitum for 2 weeks.
- Ensure fresh diet is provided regularly.
- Monitor animal weight and food consumption.
3. Promotion Phase (Optional but Recommended):
- After the 2-week initiation phase, switch the animals back to a basal diet.
- For enhanced tumor development, a promoting agent can be administered. For example, a diet containing 0.1% basic lead acetate can be provided for a subsequent period (e.g., 30 weeks).
- Alternatively, unilateral nephrectomy can be performed after the initiation phase to promote carcinogenesis in the remaining kidney.
4. Monitoring and Endpoint:
- Monitor the animals for signs of toxicity or tumor development (e.g., palpable abdominal masses).
- The typical experimental endpoint is around 32 weeks.
- At the endpoint, euthanize the animals and perform a thorough necropsy.
5. Tissue Collection and Analysis:
- Excise the kidneys and other organs.
- Fix the tissues in 10% neutral buffered formalin.
- Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.
- Quantify the number and size of renal tumors.
Protocol 2: General Procedure for Histopathological Analysis of Renal Tumors
1. Tissue Trimming:
- After fixation, longitudinally bisect the kidneys.
- For larger tumors, take representative cross-sections.
2. Processing and Embedding:
- Process the trimmed tissues through a series of graded alcohols and xylene.
- Embed the tissues in paraffin wax.
3. Sectioning and Staining:
- Cut 4-5 µm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with H&E.
4. Microscopic Examination:
- Examine the slides under a light microscope.
- Identify and classify renal lesions, including preneoplastic lesions (atypical tubule hyperplasia) and tumors (adenomas and carcinomas).[6]
- Note the histopathological features of the tumors, such as cell type (clear cell, basophilic, etc.), nuclear grade, and presence of necrosis or invasion.
Signaling Pathways and Experimental Workflows
Signaling Pathways in EHEN-Induced Carcinogenesis
The following diagrams illustrate key signaling pathways that are likely dysregulated in EHEN-induced renal and hepatic carcinogenesis.
References
- 1. Molecular Initiating Events Associated with Drug-Induced Liver Malignant Tumors: An Integrated Study of the FDA Adverse Event Reporting System and Toxicity Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain variation in renal carcinogenesis by N-ethyl-N-hydroxyethylnitrosamine in F1 (Wistar-Fischer) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Confounders for kidney carcinogenesis in rodent cancer bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mechanisms-of-chemically-induced-renal-carcinogenesis-in-the-laboratory-rodent - Ask this paper | Bohrium [bohrium.com]
- 10. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. MAPK/ERK Signaling Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation- and stress-related signaling pathways in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saudijournals.com [saudijournals.com]
Optimizing EHEN dosage for consistent tumor induction
Welcome to the technical support center for optimizing N-ethyl-N'-hydroxyethylnitrosamine (EHEN) dosage for consistent tumor induction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vivo carcinogenesis studies using EHEN.
Frequently Asked Questions (FAQs)
Q1: What is EHEN and why is it used in cancer research?
A1: N-ethyl-N'-hydroxyethylnitrosamine (EHEN) is a chemical compound belonging to the N-nitroso family, which are known for their carcinogenic properties.[1][2] In cancer research, EHEN is utilized to induce tumors in laboratory animals, creating models that mimic certain aspects of human cancers. These models are instrumental in studying the mechanisms of carcinogenesis, evaluating potential cancer therapies, and understanding tumor biology.[2] EHEN has been shown to induce tumors in various organs, with the kidneys and lungs being common targets in rats and mice, respectively.[2]
Q2: What is the general mechanism of action for EHEN-induced carcinogenesis?
A2: EHEN, like other N-nitroso compounds, is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[1][3] This process is primarily mediated by cytochrome P450 enzymes, such as CYP2E1, predominantly in the liver.[4][5] Metabolic activation converts EHEN into a reactive electrophilic intermediate. This intermediate can then bind to DNA, forming DNA adducts.[6] If these DNA adducts are not repaired by the cell's DNA repair mechanisms, they can lead to mutations in critical genes, such as the tumor suppressor gene p53, during DNA replication.[6] The accumulation of these mutations can disrupt normal cell cycle control, leading to uncontrolled cell proliferation and, ultimately, tumor formation.
Q3: What are the common routes of administration for EHEN in animal studies?
A3: The most common and convenient method for chronic administration of EHEN is through the drinking water.[2][3][7] This method allows for continuous exposure over a defined period. Other routes, such as oral gavage or intraperitoneal injection, can also be used, particularly for single or intermittent dosing schedules.[8] The choice of administration route depends on the specific experimental design, the target organ, and the desired exposure kinetics.[8]
Q4: How should EHEN be handled and stored?
A4: EHEN is a potent carcinogen and should be handled with extreme caution in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All equipment used for handling EHEN should be decontaminated after use. EHEN should be stored in a cool, dry, and dark place, away from incompatible materials. For long-term storage, refrigeration is often recommended.
Troubleshooting Guides
Issue 1: Low or Inconsistent Tumor Incidence
Q: We are observing a lower than expected or highly variable tumor incidence in our EHEN-treated animals. What are the potential causes and solutions?
A: Low or inconsistent tumor incidence is a common challenge in chemical carcinogenesis studies and can be attributed to several factors:
-
Animal Strain and Substrain: Different rodent strains and even substrains can have varying susceptibility to chemical carcinogens.[9] For example, C57BL/6 mice are known to be relatively resistant to certain types of chemically induced kidney damage compared to other strains like BALB/c.[10][11]
-
Solution: Ensure you are using a well-characterized and appropriate animal model for your study. If you are using a resistant strain, a higher dose or longer exposure duration may be necessary. Consider conducting a pilot study with different strains to determine the most suitable one for your experimental goals.
-
-
EHEN Dose and Concentration: The dose of EHEN is directly related to tumor incidence.[7][12] An insufficient dose will result in a low tumor yield.
-
Solution: Review the literature for established dose-response relationships for your specific animal model and target organ. If data for EHEN is limited, you can refer to studies using structurally similar nitrosamines like DEN or ENUR as a starting point.[8][13] It may be necessary to perform a dose-ranging study to determine the optimal concentration for consistent tumor induction.
-
-
Stability of EHEN in Drinking Water: EHEN solution in drinking water can degrade over time, especially when exposed to light, leading to a lower effective dose being delivered to the animals.
-
Solution: Prepare fresh EHEN solutions regularly, at least once a week. Store the stock solution in a dark, cool place. Use amber-colored water bottles or wrap them in aluminum foil to protect the solution from light.[14]
-
-
Water Consumption: Animals may reduce their water intake if the EHEN solution has an unpleasant taste, leading to a lower overall dose.
-
Solution: Monitor water consumption, especially during the initial phase of administration.[15] If a decrease is observed, you can try adding a sweetening agent like sucrose to the water to improve palatability.[15] However, be aware that such additives could potentially influence the experimental outcomes.
-
-
Age and Sex of Animals: The age and sex of the animals can influence their susceptibility to carcinogens.
-
Solution: Standardize the age and sex of the animals used in your experiments. Younger animals are often more susceptible to the effects of carcinogens.
-
Issue 2: High Mortality or Unexpected Toxicity
Q: We are experiencing high mortality rates or signs of toxicity in our EHEN-treated group that are unrelated to tumor burden. What could be the cause?
A: High mortality can compromise the statistical power of your study and indicates that the dose may be too high or the animals are overly sensitive.
-
EHEN Dose: The administered dose of EHEN might be in the toxic range for the chosen animal strain.
-
Solution: Reduce the concentration of EHEN in the drinking water. Refer to dose-response studies to find a balance between carcinogenic efficacy and toxicity.[7] A pilot study to determine the maximum tolerated dose (MTD) can be beneficial.
-
-
Animal Health Status: Underlying health issues in the animal colony can increase their sensitivity to the toxic effects of EHEN.
-
Solution: Ensure that the animals are healthy and free from pathogens before starting the experiment. Maintain a clean and stable environment throughout the study.
-
-
Vehicle/Solvent Effects: If using a route of administration other than drinking water, the vehicle or solvent used to dissolve EHEN could be contributing to toxicity.
-
Solution: Use a well-tolerated and inert vehicle. For intraperitoneal injections, sterile saline is a common choice. Ensure the pH and osmolality of the solution are within a physiological range.[16]
-
Data Presentation
The following tables summarize dose-response data for EHEN and a related N-nitroso compound, N-ethyl-N-nitrosourethane (ENUR), to provide a reference for dose selection.
Table 1: Carcinogenic Effects of EHEN in Male Wistar Rats [17]
| Treatment Group | Concentration in Drinking Water (ppm) | Duration of Administration | Number of Rats | Incidence of Renal Tumors (%) |
| EHEN + Lead Acetate | 1000 | 2 weeks | Not Specified | 100 |
| EHEN alone | 1000 | 2 weeks | Not Specified | 50 |
Note: This study used lead acetate as a promoter, which significantly increased the incidence of renal tumors.
Table 2: Dose-Response of ENUR-Induced Digestive Tract Tumors in Female F344 Rats [7][12]
| ENUR Concentration in Drinking Water (ppm) | Number of Rats | Total Tumor Incidence (%) | Mean Survival Time (weeks) |
| 0 (Control) | 40 | 25.0 | 98.7 |
| 0.15 | 40 | 32.5 | 99.4 |
| 0.6 | 40 | 42.5 | 96.5 |
| 2.5 | 40 | 67.5 | 91.6 |
| 10 | 40 | 97.5 | 78.1 |
*Statistically significant increase compared to the control group.
Experimental Protocols
Protocol 1: Induction of Renal Tumors in Mice with EHEN in Drinking Water
This protocol is a general guideline and should be optimized for your specific research needs.
Materials:
-
N-ethyl-N'-hydroxyethylnitrosamine (EHEN)
-
Sterile, purified water
-
Amber glass water bottles with sipper tubes
-
Appropriate animal model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old)
-
Standard rodent chow
-
Personal Protective Equipment (PPE)
Procedure:
-
EHEN Stock Solution Preparation:
-
In a chemical fume hood, carefully weigh the required amount of EHEN.
-
Dissolve the EHEN in a small amount of sterile, purified water to create a concentrated stock solution. The concentration will depend on the final desired concentration in the drinking water and the volume of the stock solution.
-
-
Preparation of Dosing Solution:
-
Calculate the volume of the stock solution needed to achieve the target concentration in the drinking water (e.g., 500-1000 ppm).
-
Add the calculated volume of the EHEN stock solution to the final volume of drinking water in the amber glass bottles. Mix well.
-
-
Animal Acclimatization and Baseline Measurements:
-
House the mice in a controlled environment for at least one week to acclimatize.
-
Before starting the EHEN administration, measure and record the baseline body weight and daily water consumption for each cage for at least three consecutive days.[15]
-
-
EHEN Administration:
-
Replace the regular drinking water with the freshly prepared EHEN solution.
-
Provide the EHEN solution ad libitum as the sole source of drinking water for the duration of the study (e.g., 4-8 weeks).
-
Prepare fresh EHEN solution at least once a week and replace the old solution.[14]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, lethargy, or reduced food and water intake.
-
Measure and record the body weight and water consumption of each cage at least twice a week.
-
After the administration period, switch back to regular drinking water and continue to monitor the animals for tumor development. The observation period can range from several months to over a year, depending on the expected tumor latency.
-
-
Tumor Assessment:
-
At the end of the study or when animals show signs of morbidity, euthanize them according to approved institutional protocols.
-
Perform a thorough necropsy and examine the kidneys and other organs for the presence of tumors.
-
Collect tissues for histopathological analysis to confirm the tumor type and grade.
-
Mandatory Visualizations
EHEN Carcinogenesis Workflow
Caption: Experimental workflow for EHEN-induced tumor studies.
EHEN Metabolic Activation and DNA Damage Pathway
Caption: EHEN's mechanism of carcinogenesis.
References
- 1. Choosing The Right Animal Model for Renal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP2E1: biochemistry, toxicology, regulation and function in ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of hepatocarcinogenesis by combined administration of food-derived heterocyclic amines at low doses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CYP2E1 - Wikipedia [en.wikipedia.org]
- 13. Liver carcinogenesis: Rodent models of hepatocarcinoma and cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 16. Ingested nitrate, disinfection by-products, and kidney cancer risk in older women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Improving Detection Sensitivity for EHEN Metabolites
Welcome to the technical support center for the analysis of N-ethyl-N-hydroxyethylnitrosamine (EHEN) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity of EHEN metabolites in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of EHEN and in what matrices are they typically found?
A1: The primary metabolites of EHEN identified in preclinical studies (rats and mice) are N-ethyl-N-formylmethylnitrosamine (EFMN) and N-ethyl-N-carboxymethylnitrosamine (ECMN).[1] These metabolites, along with the parent compound EHEN, have been detected in urine.[1] Therefore, urine is a key matrix for monitoring EHEN metabolism. Other potential matrices of interest in preclinical and clinical studies would include plasma and liver tissue homogenates, as the liver is a primary site of xenobiotic metabolism.
Q2: What is the metabolic pathway for the formation of EFMN and ECMN from EHEN?
A2: EHEN is metabolized through oxidation. The primary metabolic pathway involves the oxidation of the hydroxyl group on the N-hydroxyethyl side chain. This oxidation likely proceeds through an aldehyde intermediate (EFMN) to a carboxylic acid (ECMN). This biotransformation is likely mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3]
Q3: What are the main challenges in detecting EHEN metabolites at low concentrations?
A3: The main challenges include:
-
Low abundance: Metabolites are often present at much lower concentrations than the parent drug.
-
Polarity: The metabolites, particularly ECMN with its carboxylic acid group, are polar, which can make them difficult to retain on traditional reversed-phase liquid chromatography (LC) columns.[4]
-
Matrix effects: Biological matrices like urine and plasma are complex and can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[5][6]
-
Low molecular weight: Small molecules can be challenging to detect with high specificity in complex matrices due to potential interferences at lower mass ranges.[7]
Troubleshooting Guides
Issue 1: Poor chromatographic retention and peak shape for EHEN metabolites.
Question: My EHEN metabolites, especially ECMN, are eluting in the void volume of my C18 column, and the peak shape is poor. How can I improve this?
Answer: This is a common issue for polar analytes on traditional reversed-phase columns. Here are several strategies to improve retention and peak shape:
-
Use a polar-modified C18 column: Columns with polar endcapping or embedded polar groups are designed to provide better retention for polar compounds.
-
Consider alternative stationary phases:
-
Phenyl-Hexyl columns: These can offer different selectivity for compounds with aromatic or unsaturated systems.
-
Pentafluorophenyl (PFP) columns: These are known to provide good retention and selectivity for polar and structurally similar compounds.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds.
-
-
Optimize mobile phase conditions:
-
Use a lower percentage of organic solvent at the beginning of your gradient.
-
Add a small amount of a weak acid , such as 0.1% formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group in ECMN, which can improve retention and peak shape on reversed-phase columns.[2]
-
For HILIC, ensure your mobile phase has a high percentage of organic solvent (e.g., >80% acetonitrile) to promote retention.
-
| Parameter | Recommendation for Reversed-Phase | Recommendation for HILIC |
| Column | Polar-endcapped C18, PFP, or Phenyl-Hexyl | Amide or silica-based HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Initial Gradient | 95-99% Mobile Phase A | 90-95% Mobile Phase B |
Table 1: Recommended Starting Conditions for Chromatographic Method Development
Issue 2: Low sensitivity and high background noise in LC-MS/MS analysis.
Question: I am struggling to achieve the required low limits of detection for my EHEN metabolites due to low signal and high background. What can I do?
Answer: Improving sensitivity in LC-MS/MS requires a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometer settings.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating your analytes and removing interfering matrix components. For polar metabolites, a mixed-mode or a polymeric SPE sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar metabolites, a well-optimized LLE can provide a cleaner sample than a simple protein precipitation.
-
-
Enhance Ionization Efficiency:
-
Atmospheric Pressure Chemical Ionization (APCI): For small, less polar nitrosamines, APCI can be less susceptible to matrix effects and provide better sensitivity than Electrospray Ionization (ESI).[9][10]
-
Optimize ESI source parameters: Carefully tune the spray voltage, gas flows, and temperature for your specific analytes.
-
-
Fine-tune Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Ensure you are using the most intense and specific precursor-to-product ion transitions. This requires infusion of the analytical standards.
-
Dwell Time: Increase the dwell time for your target analytes to improve the signal-to-noise ratio.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the production of your product ions.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Sample Cleanup | Implement SPE with a suitable sorbent. | Reduced matrix effects and pre-concentration of analytes. |
| Ionization Source | Evaluate APCI in addition to ESI. | Potentially reduced ion suppression and improved signal stability. |
| MS/MS Transitions | Re-optimize MRM transitions with pure standards. | Increased signal intensity and specificity. |
| Dwell Time | Increase dwell time for target MRMs. | Improved signal-to-noise ratio. |
Table 2: Strategies to Improve LC-MS/MS Sensitivity
Issue 3: Inconsistent quantification and suspected matrix effects.
Question: My results are not reproducible, and I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis. Here’s how to address them:
-
Assess Matrix Effects:
-
Post-column infusion: Infuse a constant flow of your analytical standards into the LC eluent after the column and inject a blank matrix extract. Dips or peaks in the baseline at the retention time of your analytes indicate ion suppression or enhancement.
-
Post-extraction spike: Compare the response of an analyte spiked into a blank matrix extract after extraction with the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.[5]
-
-
Mitigate Matrix Effects:
-
Improve chromatographic separation: Ensure your analytes are well-separated from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction. Since SIL-IS for EFMN and ECMN are not available, a structurally similar compound that does not co-elute can be used as an internal standard for monitoring injection-to-injection variability, but it will not correct for matrix effects as effectively as a SIL-IS.
-
Matrix-matched calibration curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of EHEN in Human Liver Microsomes
Objective: To generate and identify the metabolites of EHEN in an in vitro system.
Materials:
-
EHEN
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of EHEN in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding EHEN to a final concentration of 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by looking for expected mass shifts (e.g., +14 Da for the conversion of an alcohol to a carboxylic acid).
Protocol 2: Sample Preparation of Urine for EHEN Metabolite Analysis by LC-MS/MS
Objective: To extract and concentrate EHEN, EFMN, and ECMN from urine samples for sensitive quantification.
Materials:
-
Urine samples
-
Internal standard solution
-
Mixed-mode or polymeric solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Evaporation system (e.g., nitrogen evaporator)
Methodology:
-
Thaw urine samples to room temperature and centrifuge to remove particulates.
-
To 1 mL of urine, add the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
A Note on Analytical Standards
References
- 1. N-ETHYL-N-(2-CARBOXYETHYL)NITROSAMINE [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. jfda-online.com [jfda-online.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA) Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound (NENHA)?
A1: The primary degradation of NENHA in biological systems is a metabolic process. It is metabolized in vivo into two main products: N-ethyl-N-formylmethylnitrosamine (EFMN) and N-ethyl-N-carboxymethylnitrosamine (ECMN)[1]. This biotransformation is generally understood to be mediated by cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of many nitrosamines.
The proposed metabolic pathway involves the following key steps:
-
α-Hydroxylation: The degradation is initiated by the enzymatic α-hydroxylation of the ethyl or 2-hydroxyethyl group of NENHA. This reaction is catalyzed by cytochrome P450 enzymes.
-
Formation of Unstable Intermediates: This hydroxylation results in the formation of unstable α-hydroxy-nitrosamine intermediates.
-
Spontaneous Decomposition: These intermediates then spontaneously decompose to form the observed metabolites, EFMN and ECMN.
While specific data on the photodegradation of NENHA is limited, nitrosamines, in general, are susceptible to decomposition upon exposure to UV irradiation[2].
Q2: What are the common experimental challenges encountered when studying NENHA degradation?
A2: Researchers may face several challenges during the analysis of NENHA and its degradation products. These include:
-
Low concentrations: Degradation products are often present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix effects: Biological samples (e.g., urine, microsomes) can contain interfering substances that affect the accuracy of analytical measurements.
-
Analyte instability: NENHA and its metabolites can be sensitive to light and high temperatures, potentially leading to degradation during sample preparation and analysis.
-
Co-elution of metabolites: The similar chemical structures of NENHA, EFMN, and ECMN can lead to challenges in achieving complete chromatographic separation.
Q3: How can I troubleshoot issues with the analytical detection of NENHA and its metabolites?
A3: For troubleshooting analytical issues, please refer to the detailed troubleshooting guide in the section below. Common solutions include optimizing chromatographic conditions, using appropriate sample preparation techniques to remove interferences, and ensuring proper handling and storage of samples to prevent degradation.
Troubleshooting Guides
Issue 1: Poor sensitivity or no detection of NENHA and its metabolites.
| Possible Cause | Troubleshooting Step |
| Sub-optimal instrument parameters | Optimize mass spectrometer settings (e.g., ionization source, collision energy) for NENHA, EFMN, and ECMN. |
| Degradation during sample preparation | Protect samples from light and heat. Use amber vials and work on ice when possible. |
| Inefficient extraction | Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents to improve recovery. |
| Low analyte concentration | Concentrate the sample using appropriate techniques like evaporation under a gentle stream of nitrogen. |
Issue 2: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Matrix interference | Employ more rigorous sample clean-up procedures, such as multi-step SPE or derivatization. |
| Contaminated solvents or reagents | Use high-purity solvents and freshly prepared reagents. |
| Carryover from previous injections | Implement a thorough needle and column wash protocol between sample injections. |
Issue 3: Inconsistent retention times or poor peak shape.
| Possible Cause | Troubleshooting Step |
| Column degradation | Replace the analytical column. |
| Mobile phase issues | Ensure the mobile phase is properly mixed, degassed, and at the correct pH. |
| Inappropriate gradient | Optimize the gradient elution profile to improve separation. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Degradation of NENHA using Liver Microsomes
Objective: To determine the metabolic stability and identify the primary metabolites of NENHA in a liver microsomal system.
Materials:
-
This compound (NENHA)
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (e.g., a deuterated analog of NENHA)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and liver microsomes at 37°C for 5 minutes.
-
Initiation of Reaction: Add NENHA (final concentration typically 1-10 µM) to the pre-warmed mixture to start the reaction.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining NENHA and the formation of EFMN and ECMN.
Protocol 2: Analytical Method for Quantification of NENHA and its Metabolites by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NENHA: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of a standard)
-
EFMN: Precursor ion > Product ion
-
ECMN: Precursor ion > Product ion
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for each analyte.
Quantitative Data
Due to the limited availability of specific degradation kinetic data for NENHA, the following table provides an estimation based on data for the structurally similar compound N-nitrosodiethanolamine (NDELA). These values should be used as a general guide, and it is recommended to perform specific stability studies for NENHA under your experimental conditions.
Table 1: Estimated Degradation Half-life (t½) of NENHA at Different Temperatures
| Temperature (°C) | Estimated Half-life (days) |
| 5 | ~38 |
| 10 | ~35 |
| 20 | ~31 |
Data estimated from biodegradation studies of NDELA in water. The actual half-life of NENHA may vary depending on the specific experimental conditions, including pH, matrix, and microbial content.
Visualizations
References
Troubleshooting EHEN synthesis impurities
Welcome to the technical support center for the synthesis of EHEN (Ethyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of EHEN.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for EHEN?
A1: EHEN is typically synthesized through a multi-step process. A common route involves the N-alkylation of a pyrazolo[3,4-b]pyridine core with 2-fluorobenzyl bromide, followed by the introduction of the ethyl 2-oxoacetate group at the 3-position. This is often achieved by reacting the 3-amino or 3-formamidine derivative of the pyrazolo[3,4-b]pyridine with a suitable reagent like diethyl 2-oxomalonate.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor include reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the N-alkylation step, carefully controlling the amount of 2-fluorobenzyl bromide and the reaction temperature can minimize the formation of over-alkylated byproducts. During the final condensation step, temperature and reaction time are crucial to ensure complete conversion and prevent degradation of the product.
Q3: What are the most common classes of impurities observed in EHEN synthesis?
A3: Common impurities can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials, intermediates, and reagents.
-
Side-products: Arising from competing reactions, such as over-alkylation or reaction at undesired positions.
-
Degradation products: Formed by the decomposition of the desired product under the reaction or work-up conditions.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of EHEN?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. For structural confirmation of the final product and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide for EHEN Synthesis Impurities
This guide addresses specific issues that may arise during the synthesis of EHEN, focusing on the identification and mitigation of common impurities.
Problem 1: Presence of Unreacted Starting Material (1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine)
-
Symptom: A peak corresponding to the starting material is observed in the HPLC chromatogram of the crude product.
-
Potential Cause: Incomplete reaction during the condensation with diethyl 2-oxomalonate.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Increase Temperature: If extending the time is ineffective, a moderate increase in the reaction temperature may drive the reaction to completion. However, monitor for the formation of degradation products.
-
Check Reagent Quality: Ensure that the diethyl 2-oxomalonate is of high purity and has not degraded.
-
Problem 2: Formation of a Di-Substituted Impurity
-
Symptom: A peak with a higher molecular weight than EHEN is detected by LC-MS, suggesting the addition of two ethyl 2-oxoacetate groups.
-
Potential Cause: Reaction of the product with another molecule of diethyl 2-oxomalonate, possibly at a different nucleophilic site.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aminopyrazolopyridine starting material to diethyl 2-oxomalonate.
-
Optimize Reaction Conditions: Lowering the reaction temperature may favor the desired mono-substitution.
-
Problem 3: Presence of Hydrolyzed Product (1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)(oxo)acetic acid)
-
Symptom: An impurity peak with a mass corresponding to the carboxylic acid is observed in the LC-MS analysis.
-
Potential Cause: Hydrolysis of the ethyl ester group during the reaction work-up or purification.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Work-up: Avoid acidic or basic conditions during the aqueous work-up. Use a neutral wash (e.g., brine) to remove water-soluble impurities.
-
Purification Method: If using column chromatography, ensure the silica gel is neutral.
-
Data Presentation
Table 1: Summary of Potential EHEN Synthesis Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Cause | Mitigation Strategy |
| 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | C13H11FN4 | 242.25 | Incomplete reaction | Increase reaction time/temperature |
| Di-substituted Product | C23H21FN4O5 | 468.44 | Excess diethyl 2-oxomalonate | Control stoichiometry |
| Hydrolyzed Product | C16H11FN2O3 | 302.27 | Presence of water | Use anhydrous conditions, neutral work-up |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
-
To a solution of 3-amino-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add 2-fluorobenzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of EHEN
-
Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and diethyl 2-oxomalonate in a high-boiling point solvent (e.g., toluene).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Mandatory Visualization
EHEN Synthesis Workflow
Caption: A simplified workflow for the two-step synthesis of EHEN.
Soluble Guanylate Cyclase (sGC) Signaling Pathway
Caption: EHEN stimulates sGC, leading to increased cGMP and vasodilation.
Technical Support Center: Matrix Effects in EHEN Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the analysis of Endogenous Hormone-like Compounds (EHEN).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in EHEN analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In EHEN analysis, which often involves complex biological samples like plasma, serum, or tissue, these effects can lead to either ion suppression or enhancement.[2][3] This directly impacts the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[4][5] The presence of endogenous components such as phospholipids, proteins, and salts are common causes of matrix effects.[4][6]
Q2: How can I identify if my EHEN analysis is affected by matrix effects?
A: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte into the mass spectrometer while a blank matrix extract is injected.[7][8]
-
Post-Extraction Spiking: This is a quantitative method to determine the magnitude of the matrix effect.[4] It involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[5][7] A response ratio, often called the matrix factor (MF), of less than 1 indicates signal suppression, while a ratio greater than 1 suggests signal enhancement.[4]
Q3: What are the most common sources of matrix effects in biological samples?
A: In biological matrices, the most prevalent sources of matrix effects include:
-
Phospholipids: Abundant in cell membranes, they are a primary cause of ion suppression in LC-MS bioanalysis, particularly in plasma and blood samples.[6][9]
-
Salts and Proteins: These endogenous components can interfere with the ionization process.[4][10]
-
Exogenous substances: Anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.[4]
Q4: My signal is suppressed. What are the immediate steps I can take to troubleshoot this?
A: If you observe signal suppression, consider the following immediate actions:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the analyte concentration remains above the limit of quantification.[7][8]
-
Optimize Sample Preparation: Enhance your cleanup procedures to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation.[2][9]
-
Chromatographic Separation: Modify your LC method to better separate the EHEN analyte from co-eluting matrix components. This can involve adjusting the gradient, changing the column, or altering the mobile phase composition.[8][11]
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[7][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your EHEN sample analysis workflow.
Problem 1: Poor Reproducibility and Accuracy in Quantitative Results
Possible Cause: Inconsistent matrix effects between samples and standards.
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.[13]
-
Implement an Appropriate Internal Standard (IS):
-
Ideal: Use a stable isotope-labeled (SIL) internal standard for each analyte. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[12]
-
Alternative: If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency.
-
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8] Note that this cannot correct for variability between different sample lots.[11]
Problem 2: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): Can be optimized by using a double LLE procedure to first remove hydrophobic interferences.[3]
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT or LLE.[14] Consider SPE cartridges specifically designed for phospholipid removal.[6]
-
-
Optimize Chromatographic Conditions:
-
Adjust the gradient profile to separate the analyte from early-eluting, highly polar matrix components and late-eluting phospholipids.
-
Consider using a different column chemistry or a smaller particle size column for better resolution.[14]
-
-
Modify Mass Spectrometry (MS) Parameters:
-
Optimize ionization source parameters (e.g., spray voltage, gas temperatures) to maximize analyte signal and minimize background noise.
-
Consider switching ionization polarity. Negative ionization can sometimes be less susceptible to matrix effects.[8]
-
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects.
| Sample Preparation Technique | Relative Selectivity | Effectiveness in Removing Phospholipids | Typical Impact on Matrix Effects |
| Protein Precipitation (PPT) | Low | Low | Significant matrix effects often remain[14] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Can be effective, but optimization is key[3] |
| Solid-Phase Extraction (SPE) | High | High | Generally provides the cleanest extracts and reduces matrix effects[14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard (IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify chromatographic regions with ion suppression or enhancement.
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of the analyte into the LC eluent stream post-column via a T-connector.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the analyte's signal. A stable baseline is expected. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.[7]
Visualizations
Caption: Troubleshooting workflow for matrix effects in EHEN analysis.
Caption: Key strategies for mitigating matrix effects in bioanalysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Endotoxin Contamination in the Laboratory
Disclaimer: The term "EHEN contamination" was not identified as a standard or recognized contaminant in scientific literature. This guide addresses endotoxin contamination , a common and critical issue in laboratory settings, under the assumption that "EHEN" was a typographical error. Endotoxins are a class of pyrogens that can significantly impact experimental results and the safety of pharmaceutical products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, detect, and manage endotoxin contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins?
A1: Endotoxins are complex lipopolysaccharides (LPS) that are a major component of the outer cell membrane of Gram-negative bacteria.[1][2][3] These molecules are potent activators of the immune system and are a common source of pyrogenic (fever-inducing) reactions.[1][3] A single E. coli bacterium can contain up to 2 million LPS molecules.[2][3][4] Endotoxins are released in small amounts during bacterial growth and in large quantities upon bacterial cell death and lysis.[1][2][3]
Q2: What are the primary sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can originate from various sources within the laboratory. The most common sources include:
-
Water: Poorly maintained water purification systems and storage containers can harbor Gram-negative bacteria.[2][3][5]
-
Reagents and Media: Commercially prepared media, sera (especially fetal bovine serum), and other biological reagents can be sources of endotoxins.[2][3][6]
-
Plasticware and Glassware: Even sterile labware can be contaminated with endotoxins if not certified as endotoxin-free.[2][5] Endotoxins can strongly adhere to these surfaces.[2][3]
-
Personnel: Bacteria present on skin, in saliva, and on hair can be introduced into experiments through improper aseptic technique.[2]
-
Air: Airborne bacteria can also contribute to contamination.[4]
Q3: How are endotoxins detected in the laboratory?
A3: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[1][2][7] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[1][7] There are three main variations of the LAL test:
-
Gel-clot method: A qualitative test where the formation of a solid gel indicates the presence of endotoxins.[1][8][9]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity as the lysate clots.[1][8]
-
Chromogenic method: A quantitative assay where the enzymatic reaction produces a colored product that is measured spectrophotometrically.[1][8][9]
Q4: What are the acceptable endotoxin limits for different applications?
A4: Endotoxin limits vary depending on the product and its intended use. For parenteral (injectable) drugs and medical devices, these limits are strictly regulated. The acceptable limit is calculated based on the threshold pyrogenic dose (K) and the maximum recommended dose of the product per kilogram of body weight per hour (M).[10][11][12]
| Application | Endotoxin Limit |
| Parenteral Drugs (Intravenous/Intramuscular) | 5.0 EU/kg/hour |
| Parenteral Drugs (Intrathecal) | 0.2 EU/kg/hour |
| Medical Devices (contacting cardiovascular/lymphatic system) | 20.0 EU/device (or 0.5 EU/mL of extract) |
| Medical Devices (contacting cerebrospinal fluid) | 2.15 EU/device (or 0.06 EU/mL of extract) |
| Water for Injection (WFI) | < 0.25 EU/mL |
EU = Endotoxin Units
Q5: How can endotoxin contamination be prevented?
A5: Preventing endotoxin contamination is crucial and involves a multi-faceted approach:
-
Use Endotoxin-Free Materials: Whenever possible, use certified endotoxin-free (or pyrogen-free) plasticware, glassware, reagents, and water.[1][2]
-
Proper Aseptic Technique: Adhere to strict aseptic techniques to minimize the introduction of bacteria from the environment or personnel.
-
Depyrogenation of Glassware: For reusable glassware, depyrogenation (endotoxin removal) can be achieved by dry heat sterilization at high temperatures (e.g., 250°C for at least 30 minutes).[6][13][14] Standard autoclaving is not sufficient to destroy endotoxins.[4][14]
-
Regular Maintenance of Equipment: Ensure water purification systems and other laboratory equipment are regularly maintained to prevent bacterial growth.[5]
-
Quarantine and Test Raw Materials: For critical applications, quarantine and test incoming raw materials for endotoxin levels before use.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cell culture results (e.g., poor cell growth, altered cell function).
-
Question: Could endotoxin contamination be the cause of my inconsistent cell culture results?
Issue 2: Positive endotoxin test in a product or sample that should be endotoxin-free.
-
Question: I have a positive LAL test result. How do I identify the source of contamination?
Issue 3: The LAL test is showing inhibition or enhancement.
-
Question: My LAL test results are being affected by my sample matrix. What should I do?
-
Answer: Some samples can interfere with the LAL assay, leading to false-negative (inhibition) or false-positive (enhancement) results.[7] To overcome this, you may need to dilute your sample, adjust the pH to be within the optimal range of 6.0-8.0, or use a specific endotoxin-free buffer to overcome the interference.[15][16] It is crucial to perform a spike recovery test to validate that the assay is working correctly in your specific sample.[1]
-
Issue 4: Need to remove endotoxins from a contaminated solution.
-
Question: I have a valuable protein solution that is contaminated with endotoxins. How can I remove them?
| Method | Principle | Endotoxin Removal Efficiency | Potential Drawbacks |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin, while many proteins can be made to flow through.[17][19] | High | Protein loss can occur if the protein also binds to the resin. |
| Phase Separation with Triton X-114 | A non-ionic detergent that separates into an aqueous phase and a detergent-rich phase, with endotoxins partitioning into the detergent phase.[19] | 45-99% | The detergent must be removed from the final product.[20] |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller molecules like proteins.[19] | 28.9-99.8% | Efficiency depends on protein concentration and endotoxin aggregation state. |
| Affinity Adsorption | Utilizes ligands with a high affinity for endotoxins, such as polymyxin B, immobilized on a solid support.[19] | High | Can be expensive and may have some ligand leaching. |
Experimental Protocols
Detailed Methodology: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a general outline for a qualitative gel-clot LAL assay. Always refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
LAL reagent (lyophilized)
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Endotoxin-free pipette tips
-
Vortex mixer
-
Dry heat block or water bath set to 37°C ± 1°C
-
Timer
Procedure:
-
Preparation:
-
Reconstitute the LAL reagent and the CSE according to the manufacturer's instructions using endotoxin-free water.[21][22]
-
Prepare a series of endotoxin standards by serially diluting the CSE. A typical series for a lysate with a sensitivity of 0.125 EU/mL would be 0.5, 0.25, 0.125, and 0.06 EU/mL.[23]
-
Prepare your test sample. If necessary, dilute it with endotoxin-free water to a concentration that will not interfere with the assay.
-
-
Assay Setup:
-
Label depyrogenated test tubes for each sample, standard, a positive control, and a negative control.
-
Add 100 µL of each standard, sample, and endotoxin-free water (for the negative control) to the appropriately labeled tubes.[21][23]
-
The positive product control consists of the sample spiked with a known concentration of endotoxin.
-
-
LAL Reagent Addition and Incubation:
-
Reading the Results:
-
After exactly 60 minutes, carefully remove the tubes one by one.
-
Gently invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube.[21]
-
A negative result is indicated by the absence of a solid clot; the solution will flow down the side of the tube.[21]
-
-
Interpretation:
-
The negative control should be negative.
-
The positive control and all endotoxin standards at and above the lysate's sensitivity should be positive.
-
The test is valid if the controls perform as expected. The endotoxin concentration in the sample is determined by the lowest concentration of the standard that gives a positive result.
-
Visualizations
Caption: Major sources of endotoxin contamination in a laboratory setting.
Caption: Workflow for the LAL Gel-Clot Assay.
References
- 1. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 2. 細胞培養常見問題:細菌內毒素污染 [sigmaaldrich.com]
- 3. corning.com [corning.com]
- 4. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 5. Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free | Reduce Endotoxin Contamination Risk | Corning [corning.com]
- 6. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 7. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 8. rapidmicrobiology.com [rapidmicrobiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Considerations For Establishing Endotoxin Limits For New-Age Medical Devices | FUJIFILM Wako [wakopyrostar.com]
- 11. Strategies for Determining Endotoxin Limits for Samples and Devices | FUJIFILM Wako [wakopyrostar.com]
- 12. acciusa.com [acciusa.com]
- 13. Depyrogenation - Wikipedia [en.wikipedia.org]
- 14. Endotoxin control in depyrogenation tunnels [cleanroomtechnology.com]
- 15. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 16. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Endotoxin removal from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. acciusa.com [acciusa.com]
- 21. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 22. acciusa.com [acciusa.com]
- 23. frederick.cancer.gov [frederick.cancer.gov]
- 24. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
Calibration curve issues in EHEN quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of EHEN (Ethyl (S)-2-hydroxy-2-(naphthalen-1-yl)acetate).
Troubleshooting Guide
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of analytes like EHEN. However, various issues can arise, often manifesting as problems with the calibration curve. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can arise from several sources, including the sample itself, the injection process, or the detector.[1]
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Check if the peak responses of your highest concentration standards are plateauing. 2. Reduce the concentration of the highest standards or dilute the samples. 3. For UV detectors, ensure the maximum absorbance is below 1.0 AU.[1] For MS detectors, detector saturation can be a common cause of non-linearity at high concentrations.[2] |
| Inaccurate Standard Preparation | 1. Verify the calibration of pipettes and analytical balances.[3][4] 2. Prepare fresh standard solutions using high-purity EHEN reference material and appropriate solvents. 3. Ensure complete dissolution of the EHEN standard. |
| Analyte Instability | 1. Investigate the stability of EHEN in the chosen solvent and storage conditions (temperature, light exposure).[5][6] 2. Prepare fresh standards and samples immediately before analysis. |
| Matrix Effects (LC-MS/MS) | 1. Evaluate for ion suppression or enhancement by analyzing EHEN standards in the presence and absence of the sample matrix.[5][7][8][9] 2. If matrix effects are significant, consider using a stable isotope-labeled internal standard (SIL-IS) for EHEN. 3. Optimize sample preparation to remove interfering matrix components. |
| Inappropriate Curve Fit | 1. While a linear fit is often preferred, some assays may inherently have a non-linear response. 2. Evaluate other regression models (e.g., quadratic), but ensure the chosen model is justified and validated.[2] |
Issue 2: Poor Reproducibility (High %RSD) of Calibration Standards
Poor reproducibility can stem from inconsistencies in sample preparation, injection, or the analytical system itself.
| Potential Cause | Troubleshooting Steps |
| Injection Volume Inconsistency | 1. Check the autosampler for leaks, bubbles, or mechanical issues. 2. Ensure the injection volume is within the optimal range for the instrument. Injecting different volumes of the same standard can sometimes lead to poorer linearity than injecting a constant volume of diluted standards.[1] |
| Variable Sample/Standard Preparation | 1. Standardize the sample and standard preparation workflow. 2. Use precise and calibrated volumetric flasks and pipettes.[10][11] |
| System Instability | 1. Monitor for fluctuations in pump pressure, column temperature, and detector response. 2. Ensure the HPLC/LC-MS system is properly equilibrated before starting the analytical run. |
| Analyte Adsorption | 1. EHEN may adsorb to surfaces of vials, pipette tips, or the analytical column. 2. Consider using silanized glassware or vials made of low-adsorption materials. 3. Evaluate different column chemistries. |
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
Inaccurate QC results, despite a good calibration curve, often point to issues with the QC samples themselves or matrix-related problems.
| Potential Cause | Troubleshooting Steps |
| Incorrect QC Sample Preparation | 1. Verify the preparation of QC samples, including the spiking concentrations and the matrix used. 2. Prepare fresh QC samples from a different stock solution than the calibration standards. |
| Matrix Effects | 1. The matrix of the QC samples may differ from that of the calibration standards, leading to quantification errors.[8] 2. Prepare calibration standards in the same matrix as the study samples and QCs. |
| Analyte Degradation in Matrix | 1. Assess the stability of EHEN in the biological matrix under the storage and processing conditions. |
| Systematic Errors | 1. Review all calculation steps for potential errors in dilution factors or unit conversions.[12] |
Frequently Asked Questions (FAQs)
Q1: My calibration curve for EHEN is consistently non-linear at higher concentrations. What is the most likely cause?
A1: The most common reason for non-linearity at higher concentrations is detector saturation.[2][13] For UV-based detection, this occurs when the analyte concentration is too high, causing the absorbance to exceed the linear range of the detector (typically above 1.0 AU).[1] In LC-MS/MS, detector saturation can also occur when the ion source or mass analyzer is overwhelmed with ions. To address this, you should lower the concentration of your highest calibration standards or dilute your samples.
Q2: I am observing significant variability between replicate injections of my EHEN standards. What should I check first?
A2: The first thing to investigate is the autosampler performance. Check for air bubbles in the syringe and sample loop, and ensure there are no leaks. Inconsistent injection volumes are a frequent cause of poor reproducibility.[1] Also, verify the stability of your prepared standards, as degradation can lead to variable results over time.
Q3: Why are my QC samples failing even though my calibration curve has a good correlation coefficient (r² > 0.99)?
A3: This issue often points to a discrepancy between your calibration standards and your QC samples. A common cause is matrix effects.[8] If your calibration standards are prepared in a clean solvent while your QC samples are in a biological matrix, components of the matrix can interfere with the ionization of EHEN in an LC-MS/MS system, leading to inaccurate quantification.[7][9] To resolve this, try preparing your calibration standards in the same matrix as your samples. Another possibility is an error in the preparation of the QC samples themselves.
Q4: What are some key considerations for preparing EHEN calibration standards?
A4: Accuracy in preparing calibration standards is crucial. Always use a calibrated analytical balance and volumetric glassware.[3][4] Ensure the EHEN reference material is of high purity and is completely dissolved in the solvent. It is also good practice to prepare standards from a stock solution through serial dilutions. Be mindful of the potential for analyte adsorption to glass or plastic surfaces; using appropriate containers can mitigate this.
Q5: How can I assess the stability of EHEN in my analytical solutions?
A5: To assess solution stability, prepare replicate solutions of EHEN at low and high concentrations and analyze them at different time points (e.g., 0, 4, 8, 24 hours) under your typical storage conditions (e.g., room temperature, refrigerated).[5] Compare the results to the initial (time 0) measurements. A significant change in concentration over time indicates instability.
Experimental Protocols
Protocol 1: Preparation of EHEN Calibration Standards
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of EHEN reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and bring it to volume. Mix thoroughly.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the intermediate stock solution to prepare a series of working standards at concentrations appropriate for the expected range of your samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Protocol 2: HPLC-UV Method for EHEN Quantification (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm (or the wavelength of maximum absorbance for EHEN)
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General workflow for EHEN quantification.
References
- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Physicochemical Properties Of Drugs [unacademy.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. HPLC METHOD FOR THE QUANTIFICATION OF SOME ACTIVE FLAVONOIDS IN ETHYL ACETATE EXTRACT OF LEAVES OF BUTEA MONOSPERMA LINN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Diethylnitrosamine (DEN)-Induced Cancer Models for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Diethylnitrosamine (DEN)-induced cancer models with other common alternatives, supported by experimental data. This guide addresses the validation and application of these models in oncology research.
Disclaimer: The user's request specified "EHEN-induced cancer models." Following extensive research, it is highly probable that "EHEN" was a typographical error and the intended subject was "DEN" (Diethylnitrosamine), a widely used chemical carcinogen for inducing liver cancer in laboratory animals. This guide therefore focuses on DEN-induced cancer models.
Chemically induced cancer models, particularly those using DEN, are instrumental in studying the initiation, promotion, and progression of cancer, closely mimicking the development of human hepatocellular carcinoma (HCC).[1][2] These models are valued for their ability to replicate the histopathological and molecular features of human tumors.[3]
Comparative Analysis of Liver Cancer Models
The selection of an appropriate cancer model is critical for the translational relevance of preclinical research. Below is a comparison of key characteristics of DEN-induced models against other commonly used liver cancer models.
| Model Type | Primary Advantages | Primary Disadvantages | Tumor Latency | Tumor Incidence | Metastasis |
| DEN-Induced | - Mimics human HCC development stages.[3]- High tumor incidence.[4]- Cost-effective and reproducible.[5] | - Long latency period.[6]- Genetic alterations may differ from spontaneous human tumors.[2] | 8-10 months (mice, DEN alone).[7] | Up to 100%.[4] | Rare, depends on protocol and animal strain. |
| Aflatoxin B1 (AFB1)-Induced | - Relevant to a known human carcinogen.[8]- Induces specific G:C→T:A mutations seen in human HCC.[9] | - Lower tumor incidence compared to DEN.[10]- Requires neonatal administration for high efficiency.[11] | ~12 months (mice).[10] | 22.5% in wild-type mice.[11] | Infrequent. |
| Carbon Tetrachloride (CCl4)-Induced | - Induces liver fibrosis and cirrhosis, mimicking human HCC context.[12] | - Primarily an inducer of liver injury; HCC development is less consistent than with DEN.[5] | 15+ weeks (mice).[12] | 100% (in combination with DEN).[13] | Can occur within the context of cirrhosis. |
| Genetically Engineered Models (GEMMs) | - Target specific genetic mutations.- High reproducibility. | - May not fully recapitulate tumor heterogeneity.- Can be expensive and time-consuming to develop.[5] | Varies widely depending on the genetic modification. | High, depending on the model. | Dependent on the specific genetic alterations. |
| Patient-Derived Xenografts (PDXs) | - High fidelity to the original human tumor.[1]- Valuable for personalized medicine studies. | - Requires immunodeficient hosts.[14]- Lower engraftment rates for HCC.[1]- Expensive.[4] | Varies, generally longer for HCC (mean >100 days).[1] | 28.1% for HCC.[15] | Can be observed, depending on the original tumor. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols for establishing DEN-induced and other liver cancer models.
Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma
This protocol is widely used to induce HCC in rodents and recapitulates key stages of human hepatocarcinogenesis.
Objective: To induce hepatocellular carcinoma in mice.
Materials:
-
Diethylnitrosamine (DEN)
-
Saline solution
-
C57BL/6 mice (2 weeks old)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Prepare a stock solution of DEN in saline.
-
Administer a single intraperitoneal (i.p.) injection of DEN (25 mg/kg body weight) to 2-week-old mice.[7]
-
House the animals under standard conditions with ad libitum access to food and water.
-
Monitor the health of the animals regularly.
-
Tumor development is typically observed between 8 and 10 months post-injection.[7]
-
At the experimental endpoint, euthanize the animals and collect liver tissues for histopathological and molecular analysis.
DEN and Carbon Tetrachloride (CCl4) Co-administration Model
This protocol accelerates HCC development and induces tumors within a fibrotic liver, closely mimicking human disease progression.
Objective: To induce HCC in the context of liver fibrosis.
Materials:
-
Diethylnitrosamine (DEN)
-
Carbon tetrachloride (CCl4)
-
Corn oil
-
C3H/HeOuJ mice (4 weeks old)
Procedure:
-
Administer a single intraperitoneal injection of DEN (100 mg/kg) to 4-week-old mice.
-
Beginning at 7 weeks of age, administer tri-weekly intraperitoneal injections of CCl4 (0.5 ml/kg) for 21 weeks to induce liver fibrosis and HCC.[13]
-
Monitor animal health and body weight.
-
HCC development is expected within 30 weeks of age.[13]
-
Collect liver and tumor tissues for analysis at the study endpoint.
Aflatoxin B1 (AFB1)-Induced Hepatocellular Carcinoma
This model is relevant for studying HCC induced by a common dietary carcinogen.
Objective: To induce HCC using Aflatoxin B1.
Materials:
-
Aflatoxin B1 (AFB1)
-
Tricaprylin (vehicle)
-
Neonatal mice (7 days old)
Procedure:
-
Administer a single intraperitoneal injection of AFB1 (6 µg/g body weight) to 7-day-old mice.[11]
-
House and monitor the animals under standard conditions.
-
Tumor development is typically assessed at 12 months of age.[10]
-
Perform histopathological analysis of liver tissues to identify preneoplastic and neoplastic lesions.
Key Signaling Pathways in DEN-Induced Hepatocarcinogenesis
The development of DEN-induced HCC involves the dysregulation of several critical signaling pathways that control cell growth, proliferation, and survival.
Experimental Workflow for Studying DEN-Induced HCC
The following diagram illustrates a typical experimental workflow for investigating DEN-induced liver cancer.
References
- 1. Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEN-Induced Rat Model Reproduces Key Features of Human Hepatocellular Carcinoma [ouci.dntb.gov.ua]
- 4. Frontiers | Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diethylnitrosamine-induced liver tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Increased incidence of aflatoxin B1-induced liver tumors in hepatitis virus C transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progression to fibrosis and hepatocellular carcinoma in DEN CCl4 liver mice, is associated with macrophage and striking regulatory T cells infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Ethyl-N-(2-hydroxyethyl)nitrosamine and Diethylnitrosamine for Liver Cancer Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEN), also known as N-ethyl-N-hydroxyethylnitrosamine (EHEN), and Diethylnitrosamine (DEN) for the induction of liver cancer in preclinical research. This document synthesizes experimental data to highlight the distinct carcinogenic profiles of these two nitrosamines, enabling informed decisions in the selection of appropriate models for hepatocarcinogenesis studies.
Executive Summary
Diethylnitrosamine (DEN) is a potent and widely utilized hepatocarcinogen, reliably inducing hepatocellular carcinoma (HCC) in rodents, particularly mice and rats. It serves as a cornerstone for modeling human liver cancer. In contrast, this compound (NEN/EHEN) exhibits a different target organ specificity. While it can induce liver tumors, its primary carcinogenic effects are observed in the kidneys of rats and the lungs of mice. For researchers specifically aiming to induce primary liver cancer, DEN is the more established and efficient agent.
Comparative Data on Carcinogenicity
The following tables summarize quantitative data from various studies, illustrating the differences in tumor induction between NEN/EHEN and DEN.
Table 1: Carcinogenicity of this compound (NEN/EHEN) in Rodents
| Species | Route of Administration | Dose & Duration | Primary Target Organ | Liver Tumor Incidence | Reference |
| Rat | Drinking Water | 2 weeks | Kidney | Not the primary target | [1] |
| Mouse | Drinking Water | 2 weeks | Lung | Not the primary target | [1] |
Table 2: Carcinogenicity of Diethylnitrosamine (DEN) in Rodents
| Species | Route of Administration | Dose & Duration | Target Organ | Liver Tumor Incidence | Latency | Reference |
| Mouse (C57BL/6) | Intraperitoneal (single dose) | 1.25 - 25 mg/kg | Liver | 80-100% | 8-12 months | [2] |
| Mouse (BALB/c) | Intraperitoneal (weekly) | 25 mg/kg for 5 weeks | Liver | Steatohepatitis observed | 5 weeks | [3] |
| Rat (Sprague-Dawley) | Drinking Water (continuous) | 0.5 mg/100 ml | Liver | High | Progressive development | [4] |
| Rat (Inbred) | Drinking Water (chronic) | 0.01 - 0.02 mg/kg/day | Liver, Esophagus | Dose-dependent | Age-dependent | [5][6] |
| Hamster (Syrian Golden) | Subcutaneous injection & Drinking Water | Varied | Liver, Lung | 33.3% (macronodular HCC) | 45-50 weeks | [7] |
Experimental Protocols
Detailed methodologies for inducing tumors with these compounds are crucial for reproducibility.
This compound (NEN/EHEN) Protocol for Carcinogenicity Screening
This protocol is adapted from a study investigating the carcinogenicity of EHEN and its metabolites in rats and mice.[1]
-
Animal Model: Male Wistar rats or BALB/c mice.
-
Compound Administration: EHEN, N-ethyl-N-formylmethylnitrosamine (EFMN), and N-ethyl-N-carboxymethyl-nitrosamine (ECMN) were administered in the drinking water for 2 weeks.
-
Observation Period: Animals were maintained for up to 32 weeks.
-
Endpoint: Histopathological examination of major organs to determine tumor incidence.
Diethylnitrosamine (DEN) Protocol for Liver Cancer Induction in Mice
This is a commonly used protocol for inducing HCC in mice.[2]
-
Animal Model: 2-week-old male C57BL/6 mice.
-
Compound Administration: A single intraperitoneal (i.p.) injection of DEN at a dose ranging from 1.25 to 25 mg/kg body weight.
-
Observation Period: Mice are typically monitored for 8 to 12 months.
-
Endpoint: Development of hepatocellular adenoma and carcinoma, confirmed by histopathology.
Signaling Pathways and Mechanisms of Action
The carcinogenic mechanisms of NEN and DEN, while both involving metabolic activation and DNA damage, lead to different organotropic effects.
This compound (NEN/EHEN)
The precise signaling pathways of NEN-induced carcinogenesis, particularly in the liver, are not as extensively studied as those of DEN. However, like other nitrosamines, it is understood to undergo metabolic activation to form reactive electrophiles that can alkylate DNA, leading to mutations if not repaired. The organ specificity (kidney in rats, lungs in mice) suggests that the expression and activity of metabolizing enzymes in these tissues play a critical role.
Diethylnitrosamine (DEN)
DEN is a genotoxic carcinogen that requires metabolic activation by cytochrome P450 enzymes in the liver.[8] This process generates reactive ethylating agents that form DNA adducts, leading to genetic mutations and the initiation of carcinogenesis. Chronic inflammation, oxidative stress, and increased cell proliferation in the liver create a tumor-promoting environment that facilitates the development of preneoplastic foci and their progression to HCC.[3][8]
Figure 1. Simplified signaling pathway of DEN-induced hepatocarcinogenesis.
Experimental Workflow Comparison
The experimental workflows for using NEN and DEN to induce cancer reflect their different potencies and primary target organs.
Figure 2. Comparison of experimental workflows.
Conclusion
For researchers focused on liver cancer, Diethylnitrosamine (DEN) remains the superior choice for inducing hepatocellular carcinoma in rodent models. Its high incidence rate, well-characterized mechanism, and extensive documentation in the scientific literature make it a reliable tool. This compound (NEN/EHEN), while a potent carcinogen, demonstrates primary tropism for the kidney in rats and the lungs in mice, making it less suitable for studies specifically targeting liver cancer. The choice between these two compounds should be dictated by the specific research question and the desired target organ for tumorigenesis.
References
- 1. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-nitrosodiethylamine induces inflammation of liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Dietary effects on liver tumor burden in mice treated with the hepatocellular carcinogen diethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Carcinogenicity of Nitrosamines in Rodents
This guide provides a comparative analysis of the carcinogenic properties of various nitrosamines in rodent models, tailored for researchers, scientists, and drug development professionals. Nitrosamines are a class of potent carcinogens found in a range of sources, including certain foods, cosmetics, tobacco products, and as contaminants in some pharmaceutical drugs.[1][2][3] Their carcinogenic potential varies significantly depending on their chemical structure, necessitating robust comparative data for accurate risk assessment.
Mechanism of Carcinogenic Action
N-nitrosamines are not directly carcinogenic; they require metabolic activation to exert their effects.[1] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][5]
The key steps in the bioactivation pathway are:
-
α-Hydroxylation: CYP enzymes, such as CYP2E1 and CYP2A6, hydroxylate the carbon atom adjacent (in the alpha position) to the nitroso group.[2][6]
-
Formation of Unstable Intermediates: This hydroxylation leads to the formation of unstable α-hydroxynitrosamines.
-
Generation of Electrophiles: These intermediates spontaneously decompose to form highly reactive electrophilic species, typically diazonium ions.[2][7]
-
DNA Adduct Formation: The resulting diazonium ions readily react with DNA, forming covalent addition products known as DNA adducts (e.g., O⁶-methylguanine, N7-methylguanine).[1][2][8]
-
Initiation of Carcinogenesis: If these DNA adducts are not repaired by cellular mechanisms, they can cause miscoding during DNA replication, leading to permanent mutations and the initiation of cancer.[1]
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of nitrosamines varies over several orders of magnitude.[9] The TD50 (Tumorigenic Dose 50%) is a standardized metric representing the daily dose rate in mg/kg body weight required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[10] A lower TD50 value indicates higher carcinogenic potency.
| Nitrosamine | Abbreviation | Common Target Organ(s) in Rodents | Carcinogenic Potency (TD50) in Rats (mg/kg/day) |
| N-Nitrosodimethylamine | NDMA | Liver, Kidney, Lung[6][11][12] | 0.096 |
| N-Nitrosodiethylamine | NDEA | Liver, Esophagus[2] | 0.0265 |
| N-Nitrosodi-n-butylamine | NDBA | Bladder, Liver, Esophagus | Not specified |
| N-Nitrosopyrrolidine | NPYR | Liver | Not specified |
| N-Nitrosopiperidine | NPIP | Esophagus, Nasal Cavity, Liver | Not specified |
| N-Nitrosodiethanolamine | NDELA | Liver, Kidney, Nasal Cavity[11] | Not specified |
| N-Nitrosomethylethylamine | NMEA | Liver, Esophagus[2] | Not specified |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | Bladder, Kidney[6] | Not specified |
Note: TD50 values are derived from rodent carcinogenicity data and serve as a key input for risk assessment. The values for NDMA and NDEA are frequently used as benchmarks.[9] Data for other compounds is extensive but TD50 values can vary by study.
Experimental Protocols for Rodent Carcinogenicity Studies
The "gold standard" for assessing the carcinogenic potential of chemicals is the long-term rodent bioassay.[13] These studies are designed to determine if a substance causes an increased incidence of neoplasms following prolonged, repeated exposure.[14]
Key Components of a Standard Rodent Bioassay:
-
Test System: Studies are typically conducted in two rodent species, most commonly rats (e.g., Fischer 344) and mice.[14][15] Both sexes are used.[15]
-
Group Size: To ensure statistical power, studies begin with a minimum of 50 animals per sex per group.[13][16]
-
Dose Selection: Dose levels are determined from shorter, subchronic toxicity studies. A minimum of three dose levels plus a concurrent control group are used.[16] The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or severe distress.[16]
-
Route of Administration: For nitrosamines, administration is often through drinking water or diet to mimic human exposure routes.[2][11]
-
Study Duration: The exposure period covers the majority of the animal's lifespan, typically 18 months for mice and 24 months for rats.[14]
-
Observations and Endpoints:
-
In-life: Regular monitoring of clinical signs, body weight, and food/water consumption.
-
Terminal: At the end of the study, a complete necropsy is performed, and a comprehensive list of tissues and organs is collected for microscopic evaluation by a veterinary pathologist.[13]
-
Primary Outcome: The incidence, multiplicity, and latency of tumors in the treated groups are compared to the control group.[17]
-
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-nitrosodimethylamine: Carcinogenic Potency Database [leadscope.com]
- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Carcinogenicity Studies - IITRI [iitri.org]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Metabolic Profiles of Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of several key nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP). The information presented herein is supported by experimental data from in vitro studies to facilitate a deeper understanding of their bioactivation and detoxification pathways.
Executive Summary
Nitrosamines are a class of chemical compounds that require metabolic activation to exert their carcinogenic effects.[1][2] This activation is primarily mediated by cytochrome P450 (CYP) enzymes through a process called α-hydroxylation.[2][3] This initial metabolic step generates unstable α-hydroxynitrosamines, which then spontaneously decompose to form highly reactive electrophiles, such as diazonium ions. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and initiating the carcinogenic process if not repaired.[1][4][5] The specific CYP enzymes involved, the kinetics of these reactions, and the subsequent formation of DNA adducts vary significantly among different nitrosamines, influencing their organ specificity and carcinogenic potency. This guide presents quantitative data on these metabolic parameters, details the experimental protocols used to obtain such data, and provides visual representations of the key metabolic pathways.
Data Presentation: Comparative Metabolic Kinetics
The following tables summarize the Michaelis-Menten kinetic constants (Km and Vmax) for the metabolism of various nitrosamines by different cytochrome P450 enzymes. These values provide insight into the affinity of the enzymes for the nitrosamine substrates and the maximum rate of their metabolism. Lower Km values indicate a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters for N-Nitrosodimethylamine (NDMA) Metabolism
| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference(s) |
| CYP2E1 | Rabbit | Purified Enzyme | 7.5 | 3.8 | [2] |
| CYP2B4 | Rabbit | Purified Enzyme | 180 | 1.8 | [2] |
| CYP3A6 | Rabbit | Purified Enzyme | 30 | 1.3 | [2] |
| CYP2E1 | Human | Liver Microsomes | 27 - 48 | - | [6][7] |
Table 2: Kinetic Parameters for N-Nitrosodiethylamine (NDEA) Metabolism
| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference(s) |
| CYP2A6 | Human | Liver Microsomes | - | - | [8][9] |
| CYP2E1 | Human | Liver Microsomes | - | - | [9] |
| Cyp2a-5 | Mouse | Liver Microsomes | - | - | [8] |
| - | Rat | Liver Slices | 27 | - | [10] |
Table 3: Comparative Metabolic Efficiency of N-Nitrosopiperidine (NPIP) and N-Nitrosopyrrolidine (NPYR) in Rat Tissues
| Nitrosamine | Tissue | Km (µM) | Catalytic Efficiency (Vmax/Km) | Reference(s) |
| NPIP | Olfactory Mucosa | 13.9 - 34.7 | 20-37 fold higher than NPYR | [11] |
| NPYR | Olfactory Mucosa | 484 - 7660 | - | [11] |
| NPIP | Respiratory Mucosa | 13.9 - 34.7 | 20-37 fold higher than NPYR | [11] |
| NPYR | Respiratory Mucosa | 484 - 7660 | - | [11] |
Experimental Protocols
In Vitro Nitrosamine Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of nitrosamines using liver microsomes, a common model for studying drug and xenobiotic metabolism.
1. Materials:
-
Pooled human or animal liver microsomes
-
Nitrosamine substrate (e.g., NDMA, NDEA)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
2. Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture with liver microsomes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add the nitrosamine substrate to the pre-incubated mixture to initiate the metabolic reaction. The final volume and concentrations should be optimized for each nitrosamine and enzyme source.[12]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube for analysis of metabolite formation by LC-MS/MS.
LC-MS/MS Analysis of Nitrosamine Metabolites
This protocol provides a general workflow for the quantification of nitrosamine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with formic acid, acetonitrile with formic acid)
-
Metabolite standards
-
Internal standard
2. Procedure:
-
Method Development: Develop an LC-MS/MS method for the specific metabolites of interest. This includes optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ion selection for multiple reaction monitoring - MRM).[13]
-
Sample Injection: Inject the supernatant from the in vitro metabolism assay onto the LC-MS/MS system.
-
Chromatographic Separation: Separate the metabolites from other components of the sample matrix using a suitable HPLC gradient.
-
Mass Spectrometric Detection: Detect and quantify the metabolites using the optimized MRM transitions.
-
Data Analysis: Quantify the concentration of the metabolites by comparing their peak areas to those of a standard curve generated using authentic standards. Normalize the results to the amount of microsomal protein and incubation time to determine the rate of metabolism.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways of NDMA and NDEA.
Caption: Metabolic pathways of N-Nitrosodimethylamine (NDMA).
Caption: Metabolic activation pathway of N-Nitrosodiethylamine (NDEA).
Caption: Experimental workflow for in vitro nitrosamine metabolism studies.
References
- 1. Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6: SEQUENTIAL OXIDATION TO ALDEHYDES AND CARBOXYLIC ACIDS AND ANALYSIS OF REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Metabolism of N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clearance of N-nitrosodimethylamine and N-nitrosodiethylamine by the perfused rat liver. Relationship to the Km and Vmax for nitrosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. waters.com [waters.com]
Unraveling the Carcinogenic Potential of N-Ethyl-N-hydroxyethylnitrosamine (EHEN): A Statistical and Mechanistic Comparison
For Immediate Release
[City, State] – November 1, 2025 – A comprehensive analysis of available carcinogenicity data on N-Ethyl-N-hydroxyethylnitrosamine (EHEN), a known nitrosamine compound, reveals distinct species- and organ-specific carcinogenic effects, primarily targeting the kidneys in rats and the lungs in mice. This guide provides a detailed comparison of EHEN's carcinogenic activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
N-Ethyl-N-hydroxyethylnitrosamine (EHEN) has been demonstrated to be a potent carcinogen in animal models, with its primary targets being the renal tubules in rats and the lung parenchyma in mice. This review synthesizes quantitative data from various studies to compare tumor incidence, multiplicity, and latency. Furthermore, it delves into the experimental protocols utilized in these key studies and explores the potential signaling pathways implicated in EHEN-induced tumorigenesis.
Comparative Analysis of EHEN Carcinogenicity
The carcinogenic effects of EHEN exhibit significant variation depending on the animal model and the target organ. The following tables summarize the quantitative data from key studies on EHEN-induced renal carcinogenesis in rats and lung carcinogenesis in mice.
EHEN-Induced Renal Carcinogenesis in Rats
| Study Cohort | EHEN Dose & Administration | Treatment Duration | Tumor Incidence | Tumor Multiplicity | Tumor Latency | Reference |
| Male Wistar Rats | 0.05% in drinking water (with 3% uracil in diet) | 3 weeks | 85% (Renal Adenocarcinoma) | Data not available | 29 weeks post-treatment | [1] |
| Female Wistar Rats | 0.05% in drinking water (with 3% uracil in diet) | 3 weeks | 68% (Renal Adenocarcinoma) | Data not available | 29 weeks post-treatment | [1] |
| Male F344 Rats | 0.05% in drinking water (with 3% uracil in diet) | 3 weeks | 14% (Renal Adenocarcinoma) | Data not available | 29 weeks post-treatment | [1] |
| Female F344 Rats | 0.05% in drinking water (with 3% uracil in diet) | 3 weeks | 0% (Renal Adenocarcinoma) | Data not available | 29 weeks post-treatment | [1] |
| Wistar Rats | 0.2% in diet | 2 weeks | 7 of 9 rats (Renal tubular cell tumors) | Data not available | Data not available | [2] |
| Wistar Rats | 0.1% in diet | 2 weeks | 6 of 10 rats (Renal tubular cell tumors) | Data not available | Data not available | [2] |
| Non-transgenic Rats | Data not available | Data not available | 2 of 17 rats (Renal Carcinomas) | Data not available | Data not available | [3] |
| Tsc2 Transgenic Rats | Data not available | Data not available | 0 of 32 rats (Renal Carcinomas) | Data not available | Data not available | [3] |
Studies consistently demonstrate that EHEN induces renal tumors in rats. Notably, a study comparing Wistar and F344 rats revealed a significantly higher susceptibility in the Wistar strain, with male Wistar rats exhibiting the highest incidence of renal adenocarcinoma when co-administered with uracil[1]. Another study found a dose-dependent effect on the incidence of renal tubular cell tumors in Wistar rats[2]. Research on the role of the Tsc2 tumor suppressor gene suggests its potential involvement in EHEN-induced renal carcinogenesis, as transgenic rats with extra copies of the Tsc2 gene showed a lower incidence of renal carcinomas, although the result was not statistically significant[3].
EHEN-Induced Lung Carcinogenesis in Mice
Experimental Protocols
Understanding the methodologies employed in carcinogenicity studies is crucial for the interpretation and comparison of data.
Rat Renal Carcinogenesis Protocol (Example)
A representative experimental design to induce renal tumors in rats involves the following steps:
References
- 1. Strain and sex differences in kidney carcinogenesis in rats treated with N-ethyl-N-hydroxyethylnitrosamine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histopathological studies on renal tubular cell tumors in rats treated with N-ethyl-N-hydroxyethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Radiation Response of Lung Cancer with Different Gene Mutations Using Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EHEN Exposure in Animal Models: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers for validating exposure to EHEN (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate), a synthetic cannabinoid. Due to the limited availability of specific data for EHEN, this guide utilizes experimental data from its close structural analog, 5F-MDMB-PICA, to provide a relevant and informative comparison.
Synthetic cannabinoids are rapidly metabolized in the body, making the parent compound often undetectable in biological samples shortly after exposure. Consequently, their metabolites serve as crucial biomarkers for confirming and quantifying exposure in animal models. This guide focuses on the primary metabolites of 5F-MDMB-PICA, a potent indazole-3-carboxamide synthetic cannabinoid structurally similar to EHEN, and details the analytical methods for their detection and quantification.
Key Biomarkers and their Detection
The primary urinary biomarkers for exposure to synthetic cannabinoids like EHEN and 5F-MDMB-PICA are the products of ester hydrolysis and oxidative metabolism. In animal models, particularly rats, the parent compound and its key metabolites can be quantified in plasma to establish a toxicokinetic profile and correlate exposure levels with physiological effects.
Comparative Data of 5F-MDMB-PICA and its Metabolites in Rat Plasma
The following table summarizes the pharmacokinetic parameters of 5F-MDMB-PICA and the maximum plasma concentrations of its major metabolites observed in male Sprague-Dawley rats following subcutaneous administration. This data is crucial for designing and interpreting preclinical toxicology and efficacy studies.
| Analyte | Dose (µg/kg, s.c.) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) |
| 5F-MDMB-PICA (Parent Compound) | 50 | 1.72 | 15 | 400 - 1000 |
| 100 | 3.85 | 30 | 400 - 1000 | |
| 200 | 6.20 | 60 | 400 - 1000 | |
| 5F-MDMB-PICA-3,3-dimethylbutanoic acid | 200 | 1.72 | 200.20 | - |
| 5OH-MDMB-PICA | 50, 100, 200 | < 1 ng/mL | - | - |
Data sourced from a pharmacokinetic study in male Sprague-Dawley rats.[1][2][3][4]
Experimental Protocols
Accurate and reliable quantification of these biomarkers is essential for validating exposure. The following is a detailed methodology for the analysis of 5F-MDMB-PICA and its metabolites in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of 5F-MDMB-PICA and its Metabolites in Rat Plasma by LC-MS/MS
1. Sample Preparation:
-
Collect blood samples from rats at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add an internal standard (a deuterated analog of the analyte is recommended for improved accuracy).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization, is commonly employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is standard.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the parent compound and each metabolite are monitored.
-
Validation: The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]
-
Signaling Pathways and Physiological Effects
EHEN and its analogs are potent agonists of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system. The binding of these synthetic cannabinoids to the CB1 receptor is responsible for their psychoactive and physiological effects.
Diagram: Simplified Cannabinoid Receptor Signaling
Caption: Agonist binding of EHEN/5F-MDMB-PICA to the CB1 receptor activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, resulting in various physiological effects.
Experimental Workflow: From Animal Dosing to Biomarker Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats [cfsre.org]
Safety Operating Guide
Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Procedural Guide
The proper handling and disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine are critical for ensuring laboratory safety and environmental protection. This compound is a suspected carcinogen and mutagen, necessitating strict adherence to established protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to obtain special instructions and understand all safety precautions. Always handle this substance within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Protective Clothing: A lab coat or other protective clothing is mandatory.
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.
Regulatory Compliance
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Generators of this waste are legally responsible for ensuring it is managed and disposed of in accordance with all applicable local, state, and federal laws. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
1. Waste Classification: this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be classified as hazardous chemical waste due to its carcinogenicity and potential genetic toxicity.
2. Waste Segregation and Collection:
-
Collect all waste streams containing this compound separately from other chemical and general laboratory waste.
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this waste with other types of hazardous materials unless specifically instructed to do so by your EHS department.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Include the approximate concentration and quantity of the chemical.
-
Add the appropriate hazard pictograms (e.g., Health Hazard).
-
Note the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources. The pure substance is typically stored at refrigerator temperatures (4 °C).
-
Ensure secondary containment is in place to prevent spills.
5. Final Disposal:
-
Disposal must be conducted through an approved and licensed hazardous waste disposal facility.
-
Contact your institution's EHS office to arrange for the pickup and transport of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
6. Decontamination:
-
All non-disposable equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Consult your EHS department for an approved decontamination procedure and appropriate cleaning agents.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 13147-25-6 | |
| Molecular Formula | C4H10N2O2 | |
| Molecular Weight | 118.14 g/mol | |
| Physical State | Liquid | |
| Appearance | Pale Yellow to Amber liquid | |
| Boiling Point | 103 °C / 3 mmHg | |
| Specific Gravity | ~1.10 - 1.22 | |
| Storage Temperature | Refrigerator (4 °C) | |
| Hazard Codes | H341 (Suspected of causing genetic defects), H350 (May cause cancer) | |
| Disposal Code | P501 (Dispose of contents/container to an approved waste disposal plant) |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistics for Handling N-Ethyl-N-(2-hydroxyethyl)nitrosamine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (CAS No. 13147-25-6). It is imperative that all personnel consult this guide before commencing any work with this compound. This compound is suspected of causing genetic defects and may cause cancer[1][2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Low Concentration/Volume Handling | - Gloves: Double-gloving with nitrile gloves. |
| (e.g., preparing dilute solutions) | - Eye Protection: Safety glasses with side shields. |
| - Lab Coat: Standard laboratory coat. | |
| High Concentration/Volume Handling | - Gloves: Butyl rubber or SilverShield® gloves are recommended. Double-gloving is mandatory. |
| (e.g., weighing, neat compound handling) | - Eye Protection: Chemical splash goggles. |
| - Lab Coat: Chemical-resistant lab coat or gown. | |
| - Respiratory Protection: A NIOSH-approved respirator may be required for certain procedures. Consult your institution's environmental health and safety (EHS) office. | |
| Animal Handling (Post-Administration) | - Gloves: Double-gloving with nitrile gloves. |
| - Lab Coat: Disposable gown. | |
| - Eye Protection: Safety glasses with side shields. |
Below is a diagram illustrating the decision-making process for PPE selection based on the risk level of the handling procedure.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize the risk of exposure.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to prevent inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a certified chemical fume hood.
-
Use disposable equipment whenever possible to minimize contamination.
-
Handle the compound gently to avoid creating dust or aerosols.
3. Administration to Animals (if applicable):
-
All animal administrations must be performed in a certified Biological Safety Cabinet (BSC).
-
Animals should be housed in a designated containment area for at least 24 hours post-administration, as the agent may be excreted.
-
Label cages clearly with the chemical agent and the date of administration.
4. Post-Procedure Decontamination:
-
Decontaminate all surfaces and equipment immediately after use.
-
Wipe down the work area with a suitable decontamination solution (see Disposal Plan).
-
Dispose of all contaminated materials as hazardous waste.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. |
| - Remove contaminated clothing while under the safety shower. | |
| - Seek immediate medical attention. | |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| - Seek immediate medical attention. | |
| Inhalation | - Move the individual to fresh air immediately. |
| - If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. | |
| - Seek immediate medical attention. | |
| Ingestion | - Do NOT induce vomiting. |
| - If the person is conscious, rinse their mouth with water. | |
| - Seek immediate medical attention. | |
| Spill | - Evacuate the immediate area. |
| - If the spill is small, trained personnel wearing appropriate PPE may clean it up using absorbent pads. | |
| - For large spills, evacuate the laboratory and contact your institution's EHS office immediately. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and potential exposure.
1. Waste Segregation and Collection:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a designated, leak-proof hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound."
-
Unused or excess this compound must also be disposed of as hazardous waste. Do not pour down the drain.
2. Decontamination of Reusable Equipment:
-
For glassware and other reusable equipment, a chemical degradation procedure is recommended. One effective method involves treatment with an aluminum-nickel alloy powder in an aqueous alkali solution, which reduces the nitrosamine to the corresponding amine[3].
-
Alternatively, a 1:1 solution of hydrobromic acid and acetic acid can be used for decontamination[4].
-
Ultraviolet (UV) light has also been shown to degrade nitrosamines and can be used as a supplementary decontamination step[4].
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for the disposal of carcinogenic chemicals.
-
Ensure that all waste containers are securely sealed and properly labeled before collection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
